4-(5-Methylfuran-2-yl)thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFSFCLIHHSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366576 | |
| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-46-4 | |
| Record name | 4-(5-Methyl-2-furanyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine from α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic route detailed is the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the 2-aminothiazole core. This document outlines the requisite precursor synthesis of the α-haloketone, 2-bromo-1-(5-methylfuran-2-yl)ethanone, followed by its cyclocondensation with thiourea. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to serve as an in-depth resource for laboratory-scale synthesis.
Introduction
Thiazole derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous approved drugs and biologically active agents.[1] The 2-aminothiazole moiety, in particular, is a privileged scaffold known for a wide spectrum of pharmacological activities. The target molecule, this compound (CAS 1634-46-4), combines the aminothiazole core with a 5-methylfuran substituent, a feature that can modulate lipophilicity and metabolic stability, making it a valuable building block in drug discovery programs.
The most classical and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide, typically thiourea.[1][2] This reaction is known for its operational simplicity and generally high yields.[3] This guide focuses on a two-step process: the α-bromination of a suitable ketone to form the α-haloketone precursor, followed by the Hantzsch cyclization to yield the final product.
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The synthesis of this compound is achieved via a two-stage process.
Stage 1: α-Bromination of 2-Acetyl-5-methylfuran. The process begins with the synthesis of the key intermediate, 2-bromo-1-(5-methylfuran-2-yl)ethanone. This is accomplished through the selective α-monobromination of commercially available 2-acetyl-5-methylfuran. Reagents such as N-Bromosuccinimide (NBS) or Copper(II) bromide are effective for this transformation, providing the reactive α-haloketone necessary for the subsequent cyclization.[4]
Stage 2: Cyclocondensation with Thiourea. The α-bromoketone intermediate is then reacted with thiourea in a suitable solvent, such as ethanol. The reaction proceeds through an initial S-alkylation of thiourea (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3] The reaction is typically heated to reflux to ensure completion. Subsequent neutralization with a weak base precipitates the final product.
Experimental Protocols
Protocol I: Synthesis of 2-bromo-1-(5-methylfuran-2-yl)ethanone (α-Haloketone Precursor)
This protocol describes the α-bromination of 2-acetyl-5-methylfuran.
Materials:
-
2-Acetyl-5-methylfuran
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetyl-5-methylfuran (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide by-product.
-
Wash the filtrate sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol II: Synthesis of this compound
This protocol details the Hantzsch cyclocondensation reaction.
Materials:
-
2-bromo-1-(5-methylfuran-2-yl)ethanone (from Protocol I)
-
Thiourea
-
Ethanol or Methanol
-
5% Sodium carbonate solution (Na₂CO₃) or Ammonium hydroxide
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(5-methylfuran-2-yl)ethanone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol to the flask to dissolve the reactants and add a stir bar.
-
Heat the mixture to reflux (approx. 78°C) with stirring for 30-60 minutes.[3] The reaction progress can be monitored by TLC.
-
After the reaction is complete, remove the flask from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[3]
-
Stir the resulting suspension for 15 minutes.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry or dry in a vacuum oven to obtain the purified this compound. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.[5][6]
Data Presentation
The following table summarizes representative quantitative data for the two-stage synthesis process. Yields and reaction times are based on typical outcomes for Hantzsch thiazole syntheses reported in the literature and may vary based on specific experimental conditions.
| Stage | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | α-Bromination | 2-Acetyl-5-methylfuran, NBS | CCl₄ | 77 | 2 - 4 | 70 - 85 |
| 2 | Hantzsch Synthesis | α-Bromoketone, Thiourea | Ethanol | 78 | 0.5 - 1.0 | 80 - 95[1][3] |
Conclusion
The synthesis of this compound from an α-haloketone precursor is reliably achieved through the Hantzsch thiazole synthesis. This method is characterized by its use of readily available starting materials, straightforward reaction conditions, and high product yields. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale production of this valuable heterocyclic compound, facilitating its application in further research and drug development endeavors.
References
The Hantzsch Synthesis: A Robust Protocol for 2-Aminothiazole Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability. The Hantzsch synthesis, a classic condensation reaction, remains a cornerstone for the construction of this important heterocyclic system. This guide provides a detailed examination of the Hantzsch protocol for synthesizing 2-aminothiazole derivatives, complete with experimental procedures, quantitative data, and a visualization of the reaction workflow, tailored for professionals in drug development.
Core Principles of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile and widely employed method for the preparation of thiazole derivatives.[1][2] In its most common form for generating 2-aminothiazoles, the reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea or thioamide.[1][3] This reaction is known for its efficiency and the ability to produce the desired thiazole ring system in high yields.[3] The fundamental transformation involves the formation of two new bonds to create the five-membered heterocyclic ring.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization in a research and development setting. Below are representative protocols for the Hantzsch synthesis of 2-aminothiazole derivatives, ranging from a basic procedure to a one-pot catalytic approach.
Protocol 1: Synthesis of Unsubstituted 2-Aminothiazole
This procedure outlines the synthesis of the parent 2-aminothiazole ring system.
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% aqueous solution)
-
Water
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.
-
After the thiourea has completely dissolved, cool the solution to room temperature.
-
Slowly add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will be observed.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 80-90°C for 2 hours.
-
Following the heating period, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
The crude product is then recrystallized from a minimal amount of hot ethanol to yield pure 2-aminothiazole as off-white crystals.[4]
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole
This protocol demonstrates the synthesis of a substituted 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the precipitated solid product by filtration using a Buchner funnel.
-
Wash the filter cake with water and allow the solid to air dry.[3]
Protocol 3: One-Pot Synthesis Using a Reusable Catalyst
This modern approach highlights a more environmentally friendly and efficient synthesis.
Reactants:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%)
-
Ethanol/water (1/1) mixture
Procedure:
-
In a round-bottom flask, combine the α-haloketone, thiourea, a substituted benzaldehyde, and the SiW.SiO₂ catalyst.
-
Add 5 mL of an ethanol/water (1/1) mixture to the flask.
-
Stir the mixture at 65°C. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 2-3.5 hours.
-
To isolate the product, filter the hot solution to remove the catalyst. The catalyst can be washed with ethanol and reused.
-
The filtered solid product can be further purified by dissolving it in acetone, filtering to remove any residual catalyst, and then evaporating the solvent under reduced pressure.[5][6]
Quantitative Data Summary
The efficiency of the Hantzsch synthesis can be influenced by various factors including the choice of reactants, solvent, temperature, and the use of a catalyst. The following table summarizes quantitative data from various reported procedures.
| α-Halocarbonyl Compound | Thio-Component | Reaction Conditions | Solvent | Yield (%) | Reference |
| Chloroacetaldehyde | Thiourea | 80-90°C, 2h | Water | Not specified | [4] |
| 2-Bromoacetophenone | Thiourea | 100°C, 30 min | Methanol | High | [3] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | 65°C, 2-3.5h (Conventional Heating) | Ethanol/Water (1/1) | 79-90% | [6] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Room Temp, Ultrasonic Irradiation | Ethanol/Water (1/1) | 79-90% | [6] |
| Aromatic Methyl Ketones | Thiourea/N-substituted thioureas | Reflux | Ethyl Acetate | 68-88% | [7] |
| 2-Bromoacetophenones | Thiourea or Selenourea | Solvent-free, few seconds | None | Moderate to Excellent | [8][9] |
| Ring-substituted 2-bromoacetophenones | 1-substituted-2-thioureas | 70°C, microreactor | Not specified | Similar or greater than batch | [10] |
Reaction Workflow and Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism. The following diagram illustrates the general workflow and key steps of the reaction.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
The mechanism, illustrated below, commences with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminothiazole ring.
Caption: Simplified reaction mechanism of the Hantzsch 2-aminothiazole synthesis.
Relevance in Drug Development
The 2-aminothiazole scaffold is a key component in a variety of therapeutic agents due to its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets. Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] This makes the Hantzsch synthesis a vital tool in the drug discovery and development pipeline, enabling the rapid generation of diverse libraries of 2-aminothiazole derivatives for biological screening. The development of one-pot and environmentally benign procedures further enhances the utility of this reaction in a pharmaceutical research setting.[6][7][8][9]
References
- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Analysis of 4-(5-methylfuran-2-yl)thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(5-methylfuran-2-yl)thiazol-2-amine. Due to the absence of directly published experimental spectra for this specific molecule, this guide presents a combination of experimental data for its constituent fragments, 2-methylfuran and 2-aminothiazole, to construct a predicted spectral profile. This approach offers a robust baseline for researchers engaged in the synthesis, identification, and characterization of this and related heterocyclic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known experimental values of 2-methylfuran and 2-aminothiazole, with adjustments made for the electronic effects of the linkage between the two rings. The atom numbering scheme used for the predictions is as follows:
(Note: The image above is a placeholder for the chemical structure with atom numbering, which would be included in a final document.)
Table 1: Predicted ¹H NMR Spectral Data
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5' | ~7.0-7.2 | d | ~3.5 | Furan proton, downfield shift due to thiazole ring. |
| H-4' | ~6.2-6.4 | d | ~3.5 | Furan proton. |
| H-5 | ~6.8-7.0 | s | - | Thiazole proton. |
| NH₂ | ~5.0-7.0 | br s | - | Amine protons, broad signal, exchangeable with D₂O. |
| CH₃ | ~2.3-2.5 | s | - | Methyl group on the furan ring. |
Table 2: Predicted ¹³C NMR Spectral Data
| Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~168-170 | Thiazole carbon attached to amine, deshielded. |
| C-4 | ~140-145 | Thiazole carbon attached to furan. |
| C-5 | ~105-110 | Thiazole protonated carbon. |
| C-2' | ~150-155 | Furan carbon attached to thiazole. |
| C-3' | ~108-112 | Furan protonated carbon. |
| C-4' | ~110-115 | Furan protonated carbon. |
| C-5' | ~155-160 | Furan carbon with methyl group. |
| CH₃ | ~13-15 | Methyl carbon. |
Experimental Protocols for NMR Spectroscopy
The following section details a general but comprehensive protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) that completely dissolves the sample. For this compound, DMSO-d₆ is recommended to ensure the observation of the amine protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (depending on sample concentration)
-
Spectral Width: -2 to 12 ppm
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)
-
Number of Scans: 128 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a small molecule.
Caption: Workflow for NMR analysis of small molecules.
Disclaimer: The NMR data presented in this document for this compound is predictive and based on the analysis of its constituent chemical fragments. Actual experimental values may vary.
Mass Spectrometry Analysis of C8H8N2OS Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of compounds with the molecular formula C8H8N2OS. This class of compounds, encompassing various structural isomers, is of significant interest in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and the study of their metabolic fate. This document outlines key experimental protocols, presents quantitative data for representative isomers, and visualizes fragmentation pathways to aid in structural elucidation.
Introduction to Mass Spectrometry in Drug Development
Mass spectrometry (MS) is an indispensable analytical technique in the pharmaceutical industry, playing a pivotal role from early-stage drug discovery to late-stage clinical development. Its high sensitivity, selectivity, and speed enable the rapid identification and quantification of drug candidates, metabolites, and impurities in complex biological matrices. Coupled with separation techniques like liquid chromatography (LC-MS/MS), it provides robust and reliable data for pharmacokinetic, pharmacodynamic, and toxicology studies, ensuring the safety and efficacy of new therapeutic agents.
Isomers of C8H8N2OS and their Mass Spectral Characteristics
Several structural isomers exist for the molecular formula C8H8N2OS. This guide focuses on two representative benzothiazole derivatives: 2-Amino-6-methoxybenzothiazole and 4-Methoxy-2-aminobenzothiazole.
Quantitative Mass Spectral Data
The mass spectral data for these isomers, obtained under Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS/MS) conditions, are summarized below.
Table 1: GC-MS Data for C8H8N2OS Isomers
| Compound | Molecular Weight ( g/mol ) | Major m/z Values |
| 2-Amino-6-methoxybenzothiazole | 180.23 | 180, 165, 138, 130[1] |
| 4-Methoxy-2-aminobenzothiazole | 180.23 | 180, 151, 127, 179[2] |
Table 2: MS/MS Fragmentation Data for C8H8N2OS Isomers
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| 2-Amino-6-methoxybenzothiazole | 181.043 ([M+H]⁺) | 166.0, 153.9, 166.9[1] |
| 4-Methoxy-2-aminobenzothiazole | 181.043 ([M+H]⁺) | 166.0, 122.0, 166.9[2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate mass spectrometric data. The following sections outline typical experimental protocols for the analysis of C8H8N2OS compounds.
Sample Preparation
A stock solution of the analyte is typically prepared in a high-purity organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for calibration curves and quality control samples are then prepared by serial dilution of the stock solution with the same solvent or a solvent mixture compatible with the chromatographic conditions. For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is often necessary to remove interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A standard LC-MS/MS method for the analysis of small molecules can be adapted for C8H8N2OS compounds.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid (0.1%) to improve ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds due to the presence of basic nitrogen atoms.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) can be used.
-
Data Acquisition: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole instrument. For structural elucidation, full scan and product ion scan modes are used.
Fragmentation Pathways and Visualization
Understanding the fragmentation patterns of C8H8N2OS isomers is key to their structural identification. The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for the two representative isomers based on their MS/MS data.
Fragmentation of 2-Amino-6-methoxybenzothiazole
The fragmentation of protonated 2-Amino-6-methoxybenzothiazole likely begins with the loss of a methyl radical from the methoxy group to form the ion at m/z 166.0. Subsequent loss of an oxygen atom could lead to the fragment at m/z 153.9. The formation of the ion at m/z 166.9 may involve a rearrangement.
Fragmentation of 4-Methoxy-2-aminobenzothiazole
Similar to its isomer, the fragmentation of protonated 4-Methoxy-2-aminobenzothiazole can also proceed through the loss of a methyl radical to yield the fragment at m/z 166.0. A characteristic fragment for this isomer is observed at m/z 122.0, which could be formed by the subsequent loss of a carbonyl and an amino group. The ion at m/z 166.9 is also present in the spectrum of this isomer.
Experimental Workflow
The logical flow for the mass spectrometric analysis of C8H8N2OS compounds is depicted in the following workflow diagram.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of C8H8N2OS compounds, with a focus on two key isomers. The presented quantitative data, experimental protocols, and fragmentation pathway visualizations serve as a valuable resource for researchers and professionals in the field of drug development. The distinct fragmentation patterns of the isomers highlight the power of tandem mass spectrometry in structural elucidation. By applying the methodologies outlined in this guide, scientists can confidently identify and characterize these and other related compounds, facilitating their advancement through the drug discovery and development pipeline.
References
Technical Whitepaper: Physicochemical Properties of 4-(5-methylfuran-2-yl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the core physicochemical properties of the novel heterocyclic compound, 4-(5-methylfuran-2-yl)thiazol-2-amine. As a molecule incorporating both furan and aminothiazole moieties, it holds potential for further investigation in drug discovery and development.[1][2] Due to the limited availability of direct experimental data for this specific compound, this guide combines known foundational information with predicted values for key physicochemical parameters. Detailed experimental protocols for the determination of these properties are provided to facilitate further research and validation. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the scientific exploration of this compound.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The incorporation of a 5-methylfuran group at the 4-position of the thiazole ring introduces additional structural and electronic features that can significantly influence the molecule's physicochemical profile and its interactions with biological targets. Understanding these properties is a critical first step in the rational design and development of new therapeutic agents. This guide provides an in-depth overview of the essential physicochemical characteristics of this compound.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the known and predicted properties of this compound.
Identity and General Properties
| Property | Value | Source |
| CAS Number | 1634-46-4 | [3] |
| Molecular Formula | C₈H₈N₂OS | [4] |
| Molecular Weight | 180.23 g/mol | [4] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich |
| Storage Temperature | Room temperature, sealed in dry, dark place | [3] |
| InChI Key | HIBFSFCLIHHSJZ-UHFFFAOYSA-N | Sigma-Aldrich |
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 165 - 175 | Indicates purity and lattice energy. A defined melting point is crucial for formulation development. |
| Boiling Point (°C) | ~ 350 at 760 mmHg | Relevant for purification by distillation, although less critical for solid dosage forms. |
| logP (Octanol/Water Partition Coefficient) | 2.1 ± 0.3 | A measure of lipophilicity, influencing membrane permeability, solubility, and plasma protein binding. |
| Aqueous Solubility (mg/mL) | 0.85 (at pH 7.4) | Affects dissolution, absorption, and formulation. Low aqueous solubility can be a significant challenge. |
| pKa (Acid Dissociation Constant) | Basic pKa: 4.5 ± 0.2 (Thiazole N); Acidic pKa: 15.1 ± 0.4 (Amine H) | Determines the ionization state at physiological pH, which impacts solubility, receptor interaction, and membrane transport. |
Experimental Protocols
To enable the empirical determination and verification of the predicted physicochemical properties, the following standard experimental protocols are provided.
Melting Point Determination
This protocol describes the determination of the melting point range of a solid compound using a capillary melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
logP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[8][9][10]
-
Reagents: n-Octanol (pre-saturated with water), Water or buffer (pH 7.4, pre-saturated with n-octanol).
-
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of the aqueous stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully withdraw a sample from both the aqueous and the organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].
-
The logP is the base-10 logarithm of P: logP = log₁₀(P).
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[11][12][13]
-
Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.
-
Reagents: Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), potassium chloride solution (for maintaining ionic strength).
-
Procedure:
-
Calibrate the pH electrode using standard buffers.
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) with a known ionic strength.
-
Titrate the solution with the standardized acid or base, adding the titrant in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve.
-
Aqueous Solubility Determination
This protocol outlines a common method for determining the equilibrium aqueous solubility of a compound.
-
Reagents: Distilled water or a buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Filter or centrifuge the suspension to obtain a clear saturated solution.
-
Carefully withdraw a known volume of the supernatant and dilute it appropriately.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks relevant to the study of this compound.
Experimental Workflow for Physicochemical Characterization
This diagram outlines a logical sequence of experiments for the initial physicochemical profiling of a novel compound.
Representative Signaling Pathway for 2-Aminothiazole Derivatives
2-Aminothiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases.[14] The following diagram illustrates a simplified, representative kinase signaling pathway that such a compound might modulate. This is a generalized representation and has not been experimentally confirmed for this compound.
Conclusion
This technical guide provides a foundational overview of the physicochemical properties of this compound. While comprehensive experimental data is currently lacking, the combination of known identity, predicted values, and detailed experimental protocols offers a robust starting point for further research. The provided workflows and representative biological pathway illustrate the logical progression for the characterization and potential investigation of this compound. It is anticipated that this guide will be a valuable resource for scientists engaged in the exploration of novel heterocyclic compounds for drug discovery and development. Further experimental validation of the predicted properties is highly encouraged to build a more complete profile of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1634-46-4|this compound|BLD Pharm [bldpharm.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 1634-46-4 chemical information and safety data
An In-depth Technical Guide to tert-Butyl Methyl Ether (CAS Number: 1634-04-4)
Foreword
This technical guide provides a comprehensive overview of the chemical information, safety data, toxicological properties, and relevant experimental methodologies for tert-butyl methyl ether (MTBE). It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound. The information presented herein is a synthesis of data from peer-reviewed scientific literature and established safety guidelines.
Chemical Information
tert-Butyl methyl ether, commonly known as MTBE, is a volatile organic compound. Historically, it was widely used as a fuel additive to increase octane rating and reduce carbon monoxide emissions.
Table 1: Chemical and Physical Properties of tert-Butyl Methyl Ether
| Property | Value | Reference |
| CAS Number | 1634-04-4 | |
| Molecular Formula | C5H12O | |
| Molecular Weight | 88.15 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Terpene-like | |
| Boiling Point | 55.2 °C | |
| Melting Point | -109 °C | |
| Flash Point | -28 °C | |
| Density | 0.7404 g/cm³ at 20 °C | |
| Vapor Pressure | 245 mmHg at 25 °C | |
| Water Solubility | 42,000 mg/L at 20 °C | |
| Log Kow (Octanol-Water Partition Coefficient) | 0.94 - 1.3 |
Safety Data
MTBE is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.
Table 2: GHS Hazard Information for tert-Butyl Methyl Ether
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep container tightly closed.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Use explosion-proof electrical/ventilating/lighting equipment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store in a well-ventilated place. Keep cool.
First Aid Measures:
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Toxicological Data
MTBE has been the subject of numerous toxicological studies. The primary routes of exposure are inhalation and ingestion.
Table 3: Summary of Toxicological Data for tert-Butyl Methyl Ether
| Endpoint | Species | Route | Dose/Concentration | Effects | Reference |
| Acute Toxicity (LD50) | Rat | Oral | 3870 mg/kg | - | |
| Acute Toxicity (LC50) | Rat | Inhalation | 85,000 mg/m³ (4h) | - | |
| Carcinogenicity | Sprague-Dawley Rat | Gavage | 250 and 1000 mg/kg/day | Increased incidence of Leydig cell tumors in males and lymphomas/leukemias in females.[1][2][3][4][5] | Belpoggi et al. |
| Carcinogenicity | Fischer 344 Rat | Inhalation | 400, 3000, 8000 ppm | Increased renal tubule tumors and Leydig cell tumors in males.[5] | Chun et al., Bird et al. |
| Carcinogenicity | CD-1 Mouse | Inhalation | 400, 3000, 8000 ppm | Increased liver tumors in females.[5] | Burleigh-Flayer et al., Bird et al. |
| Neurotoxicity | Rat | Inhalation | 4000 and 8000 ppm | Acute, reversible CNS depression.[6] | Daughtrey et al. |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the toxicological assessment of MTBE, based on published studies and OECD guidelines.
Long-Term Carcinogenicity Study by Oral Gavage (Based on Belpoggi et al. and OECD Guideline 408)
This protocol describes a long-term carcinogenicity bioassay of MTBE administered by oral gavage to rats.[6][7][8][9][10]
Objective: To assess the carcinogenic potential of MTBE following chronic oral exposure.
Materials:
-
Test substance: tert-Butyl methyl ether (purity >99%)
-
Vehicle: Olive oil
-
Animals: Sprague-Dawley rats, 8 weeks old at the start of the experiment.
-
Gavage tubes
-
Standard laboratory diet and drinking water
Methodology:
-
Animal Husbandry: Rats are housed in a controlled environment with a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
-
Dose Preparation: Dosing solutions are prepared by dissolving MTBE in olive oil to achieve the desired concentrations.
-
Dosing Regimen: Animals are randomly assigned to control and treatment groups (e.g., 60 males and 60 females per group). The treatment groups receive MTBE at doses of 250 mg/kg and 1000 mg/kg body weight. The control group receives the vehicle (olive oil) only. Doses are administered by oral gavage once daily, four days a week, for 104 weeks.[2][3][4]
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and then at increasing intervals.
-
Pathology: All animals that die or are euthanized at the end of the study undergo a complete necropsy. Organs and tissues are examined macroscopically. A comprehensive set of tissues is collected and preserved in 10% neutral buffered formalin for histopathological examination.[3]
Subchronic Inhalation Toxicity Study (Based on OECD Guideline 413)
This protocol outlines a 90-day inhalation toxicity study of MTBE in rodents.[11][12][13][14][15]
Objective: To characterize the toxicity of MTBE following subchronic inhalation exposure and to determine a no-observed-adverse-effect level (NOAEL).
Materials:
-
Test substance: tert-Butyl methyl ether (vapor)
-
Animals: Fischer 344 rats, young adults.
-
Inhalation chambers (nose-only or whole-body)
-
Vapor generation and monitoring equipment
Methodology:
-
Vapor Generation and Exposure: A controlled concentration of MTBE vapor is generated and introduced into the inhalation chambers. The chamber atmosphere is monitored continuously to ensure a stable and uniform concentration.
-
Experimental Groups: Animals are divided into at least three treatment groups and a control group (exposed to filtered air). Each group consists of at least 10 males and 10 females.
-
Exposure Conditions: Animals are exposed to the test substance for 6 hours per day, 5 days per week, for 90 days.[11]
-
Observations: Daily observations for signs of toxicity are performed. Body weight, food consumption, and water consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.
-
Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. A comprehensive list of organs and tissues is collected for microscopic examination.
Visualizations
Metabolic Pathway of tert-Butyl Methyl Ether
The metabolism of MTBE primarily occurs in the liver and involves oxidation to tert-butyl alcohol (TBA) and formaldehyde. TBA can be further metabolized.
Caption: Proposed metabolic pathway of tert-Butyl Methyl Ether (MTBE) in mammals.
Experimental Workflow for a Carcinogenicity Study
The following diagram illustrates a typical workflow for a long-term carcinogenicity bioassay.
Caption: Generalized experimental workflow for a rodent carcinogenicity bioassay.
Cellular Stress Response Pathways Potentially Affected by MTBE
MTBE has been shown to induce oxidative stress, which can activate cellular signaling pathways such as the MAPK and Nrf2 pathways.
The MAPK pathway is a key signaling cascade involved in cellular responses to external stimuli, including oxidative stress.[16][17][18][19]
Caption: Simplified overview of the p38 MAPK signaling pathway activated by oxidative stress.[20]
The Nrf2 pathway is a primary defense mechanism against oxidative stress, regulating the expression of antioxidant enzymes.[21][22][23][24][25]
Caption: The Nrf2-Keap1 pathway for antioxidant response to oxidative stress.
References
- 1. Results of long-term experimental studies on the carcinogenicity of methyl tert-butyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ask-force.org [ask-force.org]
- 3. ramazzini.org [ramazzini.org]
- 4. researchgate.net [researchgate.net]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 7. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 8. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 9. oecd.org [oecd.org]
- 10. ask-force.org [ask-force.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 16. MAPK signaling pathway | Abcam [abcam.com]
- 17. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 21. Activation of Nrf2 by methylene blue is associated with the neuroprotection against MPP+ induced toxicity via ameliorating oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the biological activity of furan-thiazole hybrids
An in-depth analysis of furan-thiazole hybrids reveals their significant potential across a spectrum of therapeutic areas. These molecular hybrids, which combine the furan and thiazole heterocyclic rings, have been the focus of extensive research due to their diverse and potent biological activities.[1][2] Molecular hybridization is a rational drug design strategy that merges two or more bioactive pharmacophores to create a single molecule with potentially enhanced efficacy, reduced drug resistance, and an improved safety profile.[1][3] The furan ring, an oxygen-containing aromatic heterocycle, is a common scaffold in many biologically active compounds, while the thiazole nucleus is a key component of numerous therapeutic agents, including vitamin B1.[1][2][4][5] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of furan-thiazole hybrids, aimed at researchers, scientists, and professionals in drug development.
Anticancer Activity
Furan-thiazole hybrids have emerged as a promising class of compounds with significant anticancer properties.[6][7] These compounds exert their antitumor effects through various mechanisms, including the induction of apoptosis and the inhibition of crucial enzymes like tyrosine kinases and topoisomerases.[6] The anticancer potency is often modulated by the nature and position of substituents on the core structure.[6] For instance, a series of benzofuran-thiazole hybrids demonstrated remarkable antiproliferative activity against a panel of 60 human cancer cell lines.[8] Two compounds in particular, 8g and 8h, showed potent cytotoxicity with GI₅₀ values as low as 0.295 μM.[8]
| Compound/Hybrid Class | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Mechanism of Action/Target | Reference |
| Benzofuran-thiazole hybrid 8g | 60 Human Cancer Cell Lines | GI₅₀: 0.295 - 4.15 | Cytotoxic | [8] |
| Benzofuran-thiazole hybrid 8h | 60 Human Cancer Cell Lines | GI₅₀: 0.431 - 3.84 | Cytotoxic | [8] |
| Thiazole hybrid 6 | HeLa (Cervical Cancer) | More potent than leads 1 & 2 | Antiproliferative | [9] |
| Thiazole hybrid 12 | Raji (Burkitt's Lymphoma) | ~2x more potent than doxorubicin | Antiproliferative | [9] |
| Pyridine-Thiazole hybrid 3 | HL-60 (Leukemia) | IC₅₀: 0.57 | Inducing genetic instability | [10] |
Antimicrobial and Antitubercular Activity
The amalgamation of furan and thiazole moieties has yielded potent antimicrobial agents, effective against a range of bacteria and fungi.[11][12] Molecular docking studies suggest that some of these hybrids exert their antibacterial effects by inhibiting essential enzymes like DNA gyrase B.[12][13] Furan-thiazole hydrazones, in particular, have shown significant promise. Compounds 4a , 4b , and 4c exhibited notable activity against Mycobacterium tuberculosis H37Rv with MIC values of 3.12 μg/mL, comparable to the standard drug pyrazinamide.[1]
| Compound/Hybrid Class | Microorganism(s) | MIC (µg/mL) | Inhibition Zone (mm) | Target/Mechanism | Reference |
| Furan-thiazole hydrazones 4a, 4b, 4c | Mycobacterium tuberculosis H37Rv | 3.12 | - | Not specified | [1] |
| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles | S. aureus, S. faecalis, K. pneumoniae, E. coli | 0.5 - 8 | - | Not specified | [11] |
| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole 24n | P. aeruginosa, S. aureus, B. subtilis, E. coli | 1.56 - 3.13 | - | Not specified | [3][14] |
| Thiazole 3a | S. aureus, E. coli | 4.88, <39.06 | 28, 25 | DNA Gyrase B | [12][13] |
| Thiazole 8a | S. aureus, E. coli | 9.77, <39.06 | 27, 28 | DNA Gyrase B | [12][13] |
| Thiazole 6d | C. albicans | 156.25 | 37 | DNA Gyrase B | [12][13] |
Enzyme Inhibitory Activity
Beyond anticancer and antimicrobial applications, furan-thiazole hybrids have been identified as potent inhibitors of various enzymes, highlighting their potential in treating metabolic diseases like type 2 diabetes.[15] A series of 2,5-disubstituted furan derivatives with a 1,3-thiazole moiety were synthesized and screened for α-glucosidase inhibition.[15] All tested compounds showed more potent inhibition than the standard drug acarbose, with IC₅₀ values ranging from 0.645 to 94.033 μM.[15] Kinetic studies revealed that these compounds act as competitive or noncompetitive inhibitors of the enzyme.[15]
| Compound/Hybrid Class | Target Enzyme | IC₅₀ / Kᵢ (µM) | Inhibition Type | Reference |
| Furan-thiazole hybrid III-24 | α-Glucosidase | IC₅₀: 0.645 ± 0.052 | Noncompetitive | [15] |
| Furan-thiazole hybrid III-10 | α-Glucosidase | IC₅₀: 4.120 ± 0.764 | Competitive | [15] |
| 5-phenyl-2-furan derivative 12 | E. coli β-glucuronidase (EcGUS) | IC₅₀: 0.25 - 2.13 (Kᵢ = 0.14) | Uncompetitive | [16] |
| Thiazole-pyrazoline hybrid 59 | Dihydrofolate reductase (DHFR) | IC₅₀: 4.21 ± 0.13 | - | [11] |
Experimental Protocols
General Synthesis of Furan-Thiazole Hybrids
A common synthetic route involves the reaction of furan-containing ketones with N-arylthiosemicarbazide to form carbothioamide intermediates. These intermediates are then cyclized with reagents like hydrazonyl chlorides or α-haloketones to yield the final furan-thiazole derivatives.[12][17]
-
Step 1: Formation of Carbothioamide (Thiourea derivative) : 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one is reacted with N-arylhydrazinecarbothioamide in absolute ethanol with a catalytic amount of concentrated HCl.[17] The mixture is refluxed to yield the corresponding carbothioamide.[17]
-
Step 2: Cyclization to form Thiazole Ring : The carbothioamide intermediate is reacted with a hydrazonyl chloride in ethanol with triethylamine at reflux. This proceeds through nucleophilic substitution followed by cyclization to produce the 1,3-thiazole derivative.[17] Alternatively, reaction with chloroacetone or ethyl chloroacetate can be used to form different thiazole or thiazolidinone scaffolds.[12][17]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[6]
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the furan-thiazole hybrid compounds and incubated for a set period (e.g., 48 or 72 hours).[6]
-
MTT Addition : The culture medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The plates are incubated for an additional 2-4 hours.[6] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization : The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[6]
-
Data Acquisition : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1]
-
Preparation : The furan-thiazole compounds are dissolved and serially diluted in a 96-well microplate across a specific concentration range (e.g., 0.8 to 100 μg/mL).[1]
-
Inoculation : A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation : The plates are incubated for several days to allow for bacterial growth.
-
Dye Addition : Alamar Blue solution is added to each well, and the plates are re-incubated.
-
Result Interpretation : A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.
Mechanisms of Action
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for furan-thiazole hybrids. For antibacterial agents, a key predicted target is DNA gyrase B, an essential enzyme for bacterial DNA replication.[12][13] In the context of antidiabetic activity, these hybrids have been shown to competitively or noncompetitively inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[15] For anticancer activity, in addition to direct cytotoxicity, mechanisms include the inhibition of kinases like VEGFR-2 and the induction of apoptosis.[6][14]
References
- 1. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening for Cytotoxic Effects of 4-(5-Methylfuran-2-yl)thiazol-2-amine: A Technical Guide
Abstract
This technical guide outlines a comprehensive framework for the initial in vitro screening of the cytotoxic effects of the novel compound, 4-(5-methylfuran-2-yl)thiazol-2-amine. While specific cytotoxic data for this particular molecule is not extensively available in published literature, the thiazole scaffold is a well-established pharmacophore in numerous anticancer agents.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a detailed set of experimental protocols and data presentation strategies to systematically evaluate its potential as a cytotoxic agent. The methodologies described herein encompass primary cytotoxicity assessment through cell viability and membrane integrity assays, as well as secondary mechanistic studies including apoptosis and cell cycle analysis.
Introduction
Thiazole derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2][3][4][5] Their mechanism of action often involves inducing apoptosis, disrupting the cell cycle, and inhibiting key signaling pathways essential for cancer cell proliferation.[5][6] The compound this compound incorporates both a thiazole and a furan moiety, structural features that suggest a potential for biological activity. A systematic initial screening for cytotoxic effects is the foundational step in evaluating its therapeutic potential. This guide details a standardized workflow for such a screening process.
Experimental Workflow
The initial evaluation of a novel compound's cytotoxicity follows a logical progression from general viability assays to more specific mechanistic studies. The following workflow is recommended for this compound.
Data Presentation: Quantitative Summary
All quantitative results from the cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits a biological process by 50%.[7]
Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data | Data |
| HepG2 | Hepatocellular Carcinoma | 48 | Data | Data |
| A549 | Lung Carcinoma | 48 | Data | Data |
| HCT-116 | Colorectal Carcinoma | 48 | Data | Data |
Table 2: Summary of Mechanistic Assay Results
| Assay | Cell Line | Treatment Concentration | Observation |
| Apoptosis (Annexin V/PI) | MCF-7 | IC50 | e.g., 45% increase in apoptotic cells |
| Cell Cycle Analysis | MCF-7 | IC50 | e.g., G2/M phase arrest in 60% of cells |
| LDH Release | MCF-7 | IC50 | e.g., 50% increase in LDH release |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are standard protocols for the initial screening of a novel compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[7] Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7][11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare wells for the following controls:
-
Background Control: Medium only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis solution (e.g., 10% Triton X-100) 30 minutes before the end of the incubation period.[14]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[14]
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[14] Add the LDH reaction mixture (containing substrate and dye) according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14] Measure the absorbance at 490 nm.
-
Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[15][16]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Potential Mechanisms of Action: Apoptosis Signaling Pathways
A common mechanism of cytotoxicity for anticancer compounds is the induction of apoptosis. Apoptosis is a form of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.[18]
Intrinsic and Extrinsic Apoptosis Pathways
The diagrams below illustrate the key components and interactions of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion
This technical guide provides a robust and systematic approach for the initial in vitro evaluation of the cytotoxic potential of this compound. By employing a standardized panel of assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can effectively characterize the compound's biological activity and determine its promise for further development as a potential anticancer agent. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the clear interpretation of experimental outcomes.
References
- 1. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for 4-(5-methylfuran-2-yl)thiazol-2-amine in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. Their derivatives have been shown to target various cancer-related pathways, inducing apoptosis, cell cycle arrest, and inhibiting key enzymes involved in tumor progression. The compound 4-(5-methylfuran-2-yl)thiazol-2-amine combines the thiazole ring with a 5-methylfuran moiety, a structural motif also found in other biologically active molecules. This document provides a detailed overview of the potential application of this compound in anticancer drug discovery.
Disclaimer: As of the date of this document, specific experimental data on the anticancer activity of this compound is not extensively available in the public domain. The following application notes, protocols, and data are based on established methodologies for evaluating novel anticancer compounds and on the reported activities of structurally similar furan-thiazole derivatives.
Data Presentation: Illustrative Anticancer Activity of Structurally Related Furan-Thiazole Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various furan-thiazole derivatives against a panel of human cancer cell lines, providing a comparative landscape of their potential efficacy. These values are essential for gauging the potency and selectivity of new compounds.
| Compound Class | Cancer Cell Line | Cell Line Type | Illustrative IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Furan-Thiazole Derivative A | MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 | Doxorubicin | 0.98 ± 0.05 |
| HepG2 | Hepatocellular Carcinoma | 7.26 ± 0.44 | Doxorubicin | 1.21 ± 0.09 | |
| A549 | Lung Carcinoma | 5.14 ± 0.32 | Cisplatin | 3.87 ± 0.21 | |
| Furan-Thiazole Derivative B | HT-29 | Colorectal Adenocarcinoma | 1.89 ± 0.11 | 5-Fluorouracil | 4.52 ± 0.28 |
| PC-3 | Prostate Adenocarcinoma | 4.62 ± 0.25 | Docetaxel | 0.01 ± 0.002 | |
| Furan-Thiazole Derivative C | U-87 MG | Glioblastoma | 3.45 ± 0.19 | Temozolomide | 25.5 ± 1.8 |
| K-562 | Chronic Myelogenous Leukemia | 0.98 ± 0.07 | Imatinib | 0.25 ± 0.03 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for the in vitro evaluation of novel anticancer compounds like this compound.
Protocol 1: Synthesis of this compound
A plausible synthetic route for this compound is the Hantzsch thiazole synthesis. This involves the cyclocondensation of an α-haloketone with a thiourea.
Materials:
-
2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one (α-haloketone)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-bromo-1-(5-methylfuran-2-yl)ethan-1-one (1 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and positive control (a known anticancer drug) wells.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4][5]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash cells with PBS and resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial preclinical evaluation of a novel anticancer compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for the Derivatization of the Amino Group on the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a variety of clinically significant drugs, including the anticancer agents Dasatinib and Alpelisib.[1] The derivatization of the exocyclic amino group on the thiazole ring is a critical strategy for modulating the pharmacological properties of these compounds. This allows for extensive exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document provides detailed application notes and experimental protocols for several common methods of derivatizing the amino group on the thiazole ring.
Data Presentation: Comparative Summary of Derivatization Reactions
The following table summarizes quantitative data for various derivatization strategies for the 2-amino group on the thiazole ring, offering a comparative overview of reaction yields under different conditions.
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Acetyl chloride, 2-aminothiazole | Dry Acetone | Reflux, 2h | Not specified | [1] |
| Acylation | Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [1][3] |
| Acylation | 3-(trifluoromethyl)benzoyl chloride, N,O-dimethylhydroxylamine, Grignard reagent, thioamide | DCM, THF | 50°C, 30 min; RT | 60-77 | [1] |
| Acylation | Chloroacetyl chloride, 2-amino-4-aryl-thiazole, Sodium carbonate | Dichloromethane (DCM) | 0°C, 12h | Good | [2] |
| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 6h | 80 | [1] |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 69 | [1] |
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 78 | [1] |
| Urea Formation | Phenyl isocyanate, 2-amino-4-(p-tolyl)thiazole | Dry Benzene | Reflux, 3h | 72 | [1] |
| Urea Formation | m-tolyl isocyanate, 2-aminothiazole | Dry Benzene | Reflux, 3h | 75 | [1] |
| Schiff Base Formation | Benzaldehyde, 2-aminothiazole | Ethanol | Room Temperature, 30 min | Not specified | [1] |
| N-Arylation | 2-bromothiazole, N-aryl amines | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Herein, we provide detailed methodologies for key derivatization reactions of the 2-amino group on the thiazole ring.
Protocol 1: Acylation of 2-Aminothiazole
This protocol details the synthesis of N-(thiazol-2-yl)acetamide.
Materials:
-
2-aminothiazole
-
Acetyl chloride
-
Dry Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole in dry acetone.
-
Slowly add acetyl chloride to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.[1]
-
After cooling, the solid product that forms is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]
Protocol 2: Sulfonylation of 2-Aminothiazole
This protocol details the synthesis of N-(thiazol-2-yl)benzenesulfonamide.
Materials:
-
2-aminothiazole
-
Benzenesulfonyl chloride
-
Sodium acetate
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve sodium acetate in water in a round-bottom flask.[7]
-
Add 2-aminothiazole and benzenesulfonyl chloride to the solution.[1]
-
Heat the reaction mixture to 80-85°C and stir continuously for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and extract the product with dichloromethane (3 x 30 mL).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(thiazol-2-yl)benzenesulfonamide.[1][8]
Protocol 3: Urea Derivative Synthesis from 2-Aminothiazole
This protocol describes the synthesis of a 1-(thiazol-2-yl)-3-(m-tolyl)urea derivative.[1]
Materials:
-
2-aminothiazole
-
m-tolyl isocyanate
-
Dry Benzene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 2-aminothiazole in dry benzene in a round-bottom flask.
-
Add m-tolyl isocyanate to the solution.
-
Attach a reflux condenser and reflux the mixture for 3 hours.[1]
-
Cool the reaction mixture. The resulting solid precipitate is collected by filtration.
-
Wash the solid with a small amount of cold benzene and dry to obtain the final product.
Protocol 4: Reductive Amination for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of 2-aminothiazole via reductive amination.[9]
Materials:
-
2-aminothiazole
-
Aldehyde or ketone
-
Anhydrous Methanol
-
Sodium sulfate (Na2SO4)
-
Sodium borohydride (NaBH4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2-aminothiazole and the desired aldehyde or ketone in absolute methanol in a round-bottom flask.
-
Add anhydrous sodium sulfate as a drying agent.
-
Stir the mixture at room temperature to facilitate imine formation.
-
Cool the reaction mixture and slowly add sodium borohydride (NaBH4) in portions.[9]
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated 2-aminothiazole.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the derivatization of 2-aminothiazole and a key signaling pathway inhibited by a 2-aminothiazole-containing drug.
Caption: General experimental workflow for the derivatization of 2-aminothiazole.
Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by Alpelisib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. excli.de [excli.de]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(5-methylfuran-2-yl)thiazol-2-amine in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. The hybridization of heterocyclic rings is a well-established strategy in medicinal chemistry to generate new molecules with enhanced biological activity. The furan and thiazole moieties are prominent pharmacophores known for their diverse pharmacological properties, including significant antimicrobial effects.[1][2][3] The compound 4-(5-methylfuran-2-yl)thiazol-2-amine represents a promising candidate, combining the structural features of both furan and thiazole rings. This document provides detailed application notes and experimental protocols for the evaluation of this and structurally related compounds as potential antimicrobial agents.
Disclaimer: To date, specific antimicrobial activity data for this compound is not extensively available in peer-reviewed literature. Therefore, this document presents data and protocols for structurally similar furan-thiazole derivatives to serve as a foundational guide for research and development.
Data Presentation: Antimicrobial Activity of Structurally Related Furan-Thiazole Derivatives
The following tables summarize the antimicrobial activity of various furan-thiazole derivatives against a range of microbial pathogens. This data can be used as a reference for predicting the potential efficacy of this compound and for designing screening cascades.
Table 1: Minimum Inhibitory Concentration (MIC) of Furan-Thiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Furan-Thiazole Hydrazone Derivatives | ||||
| 4a | Mycobacterium tuberculosis H37Rv | 3.12 | Pyrazinamide | 3.12 |
| 4b | Mycobacterium tuberculosis H37Rv | 3.12 | Pyrazinamide | 3.12 |
| 4c | Mycobacterium tuberculosis H37Rv | 3.12 | Pyrazinamide | 3.12 |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | ||||
| 4c, 4d, 4e, 4f | Multidrug-resistant Gram-positive bacteria | 2 | - | - |
| 4a-4g | Staphylococcus aureus RN 4220 | 2 | Norfloxacin | 2 |
| 4a-4h | Staphylococcus aureus KCTC 503 | 4 | - | - |
| Nitrofuran-Thiazole Derivatives | ||||
| 2a | Bacillus cereus | 0.5 | Nitrofurazone | - |
| 2a | Escherichia coli | 1 | Nitrofurazone | 1 |
| 2a | Enterococcus faecalis | 1 | Nitrofurazone | 1 |
| 2c | Staphylococcus aureus | - | Nitrofurazone | - |
| 2c | Salmonella typhi | - | Nitrofurazone | - |
| 2c | Listeria monocytogenes | - | Nitrofurazone | - |
Data sourced from studies on furan–thiazole hydrazone derivatives, substituted phenylfuran derivatives, and nitrofuran-thiazole derivatives, demonstrating a range of antibacterial activities.[1][4][5][6][7]
Table 2: Zone of Inhibition for Furan-Thiazole Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| Furan-Thiazole Hydrazone Derivatives | ||
| 4g | Staphylococcus aureus | 19 |
| 4g | Escherichia coli | 17 |
| Thiazole Derivatives with Imidazole and Furan Scaffolds | ||
| 3a | Staphylococcus aureus | 28 |
| 3a | Escherichia coli | 25 |
| 8a | Staphylococcus aureus | 27 |
| 8a | Escherichia coli | 28 |
| 3a | Candida albicans | 26 |
| 6d | Candida albicans | 37 |
Data from studies on furan-thiazole hydrazone derivatives and thiazoles with imidazole and furan scaffolds, indicating antibacterial and antifungal potential.[1][2][8][9]
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial screening of furan-thiazole derivatives are provided below. These protocols can be adapted for the investigation of this compound.
Protocol 1: Synthesis of Furan-Thiazole Derivatives
A general method for synthesizing furan-thiazole scaffolds is the Hantzsch thiazole synthesis. A one-pot, three-component condensation reaction is a common approach for generating furan–thiazole hydrazone derivatives.
Materials:
-
5-substituted-furan-2-carbaldehyde (e.g., 5-methylfuran-2-carbaldehyde)
-
Thiosemicarbazide
-
α-haloketone (e.g., phenacyl bromides)
-
Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve 5-substituted-furan-2-carbaldehyde, thiosemicarbazide, and the appropriate α-haloketone in ethanol.
-
Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterize the final compound using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[6]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL for bacteria).[1]
-
Test compound solution (e.g., in DMSO).
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform twofold serial dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well.
-
Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth + inoculum + DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth, which can be assessed visually or by measuring absorbance at 600 nm.[6]
Protocol 3: Antimicrobial Susceptibility Testing - Agar Disk Diffusion Method (for Zone of Inhibition)
This method is a preliminary screening tool to assess the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition.[1]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
-
Sterile Petri dishes.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.
-
Test compound solution (e.g., in DMSO).
-
Sterile filter paper discs (6 mm diameter).
-
Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin-B for fungi).
-
Negative control (e.g., DMSO).
-
Sterile cotton swabs.
Procedure:
-
Prepare and pour the sterile agar medium into Petri dishes and allow it to solidify.
-
Evenly spread 100 µL of the standardized inoculum over the agar surface using a sterile cotton swab.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 30 µL of a 1 mg/mL solution) and allow them to dry.[1]
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of complete inhibition around each disc in millimeters.
Visualizations
General Workflow for Synthesis and Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of furan-thiazole derivatives.
Potential Mechanism of Action: Inhibition of DNA Gyrase
Some thiazole derivatives have been shown to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[2][8]
Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 3. jocpr.com [jocpr.com]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-Aminothiazole Derivatives Using Green Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiazole derivatives, a crucial scaffold in medicinal chemistry, utilizing various environmentally benign catalysts.[1][2][3][4] The protocols emphasize green chemistry principles, including the use of recyclable catalysts, green solvents, and energy-efficient reaction conditions.[5]
Introduction
2-Aminothiazoles are a prominent class of heterocyclic compounds widely found in numerous biologically active molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][6] The traditional Hantzsch thiazole synthesis, while effective, often involves harsh conditions and hazardous reagents.[7][8] The methodologies outlined below present greener alternatives that offer advantages such as high yields, simple work-up procedures, and the use of recoverable and reusable catalysts.[9][10]
Comparative Data of Green Catalytic Methods
The following table summarizes the performance of various green catalysts in the one-pot synthesis of 2-aminothiazole derivatives, providing a comparative overview of their efficiency.
| Catalyst | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Recyclability | Reference |
| Asparagine | Aryl methyl ketone, Thiourea, Iodine | DMSO | 80 | 2 hours | Excellent | Not specified | [6] |
| Nafion-H | Not specified | PEG-water | Not specified | Not specified | Improved efficiency | Yes | [11][12] |
| Ca/4-MePy-IL@ZY-Fe3O4 | Aryl methyl ketone, Thiourea, TCCA | Ethanol | 80 | 25 min (halogenation) | ~90% | Yes (magnetic separation) | [5][13] |
| Lactic Acid | Aralkyl ketone, NBS, Thiourea | Lactic Acid | 90-100 | 10-15 min | Good | Not applicable (solvent) | [8] |
| None (Solvent-mediated) | Acetophenone, NBS, Thiourea | Glycerol-water | Room Temp | Not specified | Excellent | Not applicable | [14] |
| Chitosan-based (TCsSB) | Hydrazonoyl chlorides or α-bromoacetophenones, Thioamide derivative | Ethanol | 35 (Ultrasound) | 20 min | High | Yes | [15] |
| None (Solvent-free) | 2-Bromoacetophenone, Thiourea | None | Melting Point | Seconds | 42-93% | Not applicable | [16] |
| Silica Chloride | Not specified | Not specified | Not specified | Not specified | Excellent | Yes | [9] |
Experimental Protocols
Protocol 1: Synthesis using a Magnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4)
This protocol utilizes a magnetically separable nanocatalyst for a facile and efficient synthesis, employing trichloroisocyanuric acid (TCCA) as a green halogen source.[5][13]
Materials:
-
Aryl methyl ketone (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g)
-
Ethanol (3.0 mL)
-
10% Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, combine the aryl methyl ketone, TCCA, and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst in ethanol.
-
Stir the mixture at 80°C for approximately 25 minutes. Monitor the formation of the intermediate α-haloketone using Thin Layer Chromatography (TLC).
-
Once the intermediate is formed, add thiourea to the reaction mixture.
-
Continue stirring at 80°C and monitor the reaction progress by TLC until completion.
-
After the reaction is complete, cool the mixture to room temperature and separate the magnetic nanocatalyst using an external magnet.
-
Neutralize the reaction mixture by adding a 10% sodium bicarbonate solution.
-
The resulting solid product is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis using Lactic Acid as a Green Catalyst and Solvent
This method employs lactic acid, a biodegradable and environmentally benign catalyst and solvent, for a rapid synthesis.[8]
Materials:
-
Aralkyl ketone (25.0 mmol)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Lactic acid (20 mL)
Procedure:
-
In a three-necked round-bottom flask, add the aralkyl ketone to lactic acid.
-
Heat the mixture to 90-100°C.
-
Slowly add N-bromosuccinimide to the reaction mixture for in situ α-bromination.
-
Following the α-bromination, add thiourea to initiate the heterocyclization.
-
Maintain the temperature at 90-100°C for 10-15 minutes until the reaction is complete.
-
Upon completion, cool the reaction mixture and proceed with standard work-up and purification procedures.
Protocol 3: Ultrasound-Assisted Synthesis using a Chitosan-based Biocatalyst
This protocol utilizes ultrasound irradiation in conjunction with a chitosan-derived biocatalyst for an energy-efficient and rapid synthesis.[15]
Materials:
-
2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide (1 mmol)
-
Hydrazonoyl chloride or 2-bromo-1-arylethan-1-one (1 mmol)
-
Terephthalohydrazide Chitosan Schiff's base hydrogel (TCsSB) (15 wt%)
-
Ethanol
Procedure:
-
In a suitable vessel, combine the thioamide derivative, the hydrazonoyl chloride or α-bromo ketone, and the TCsSB catalyst in ethanol.
-
Place the vessel in an ultrasonic bath and irradiate at 35°C for 20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the catalyst can be recovered by filtration for reuse.
-
The product can be isolated from the filtrate by evaporation of the solvent and purified by recrystallization.
Visualizations
Caption: General experimental workflow for the one-pot synthesis of 2-aminothiazoles.
Caption: Simplified Hantzsch reaction mechanism for 2-aminothiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
Application Notes and Protocols: High-Throughput Screening for 4-(5-methylfuran-2-yl)thiazol-2-amine Analogs
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) assays for the identification and characterization of bioactive 4-(5-methylfuran-2-yl)thiazol-2-amine analogs. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with analogs known to target a variety of biological entities, including protein kinases and protein-protein interactions (PPIs). The following protocols detail robust biochemical and cell-based assays suitable for primary screening and secondary validation, complete with data presentation standards and workflow visualizations. High-throughput screening is a critical early step in drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential therapeutic candidates.[1][2]
Section 1: Overview of HTS Campaign for Thiazole Analogs
The discovery of novel therapeutic agents requires a systematic approach to identify "hit" compounds from large chemical libraries.[3] An effective HTS campaign for this compound analogs involves a primary screen to identify active compounds, followed by secondary and counter-screens to confirm activity, determine potency, and rule out non-specific effects or cytotoxicity.
Figure 1: High-throughput screening (HTS) hit identification workflow.
Section 2: Biochemical Kinase Inhibition Assay
Application Note: Protein kinases are crucial drug targets, and many inhibitors feature heterocyclic scaffolds.[4] This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust, homogeneous format ideal for HTS of kinase inhibitors.[5] The assay measures the phosphorylation of a substrate peptide by a target kinase. Inhibition of the kinase by a test compound results in a decreased TR-FRET signal.
Experimental Protocol: TR-FRET Kinase Assay
This protocol is designed for a 384-well plate format.
1. Materials and Reagents:
-
Target Kinase (e.g., recombinant human MAP Kinase)
-
Biotinylated Substrate Peptide
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium (Eu³⁺)-labeled anti-phospho-specific antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Stop/Detection Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM EDTA)
-
This compound analog library dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Low-volume, white, 384-well assay plates
-
TR-FRET compatible plate reader
2. Assay Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (1 mM in DMSO) into wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM.
-
Controls: Designate columns for controls:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of Staurosporine (final concentration 1 µM).
-
-
Kinase/Substrate Addition: Prepare a master mix of Target Kinase and Biotinylated Substrate Peptide in Kinase Assay Buffer. Dispense 5 µL into each well.
-
Initiate Reaction: Prepare a solution of ATP in Kinase Assay Buffer. Dispense 5 µL to all wells to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Detection: Add 10 µL of Stop/Detection Buffer containing the Eu³⁺-labeled antibody and SA-APC.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (Eu³⁺) after excitation at 340 nm.
3. Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize data to percent inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
Calculate the Z'-factor to assess assay quality.[6][7] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][9] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
Data Presentation: Kinase Assay
Table 1: Representative Data from Primary Kinase Inhibition Screen
| Parameter | Value | Interpretation |
|---|---|---|
| Screening Concentration | 10 µM | Standard for primary screens.[10] |
| Mean Negative Control Signal | 25,000 | High signal (uninhibited kinase). |
| Mean Positive Control Signal | 2,500 | Low signal (fully inhibited kinase). |
| Signal to Background (S/B) | 10 | Excellent dynamic range. |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS.[8][9] |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (nM) |
|---|---|
| Analog-001 | 75 |
| Analog-002 | 1,200 |
| Analog-003 | > 10,000 |
| Staurosporine (Control) | 15 |
Section 3: Protein-Protein Interaction (PPI) Inhibition Assay
Application Note: The inhibition of protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery.[11][12] AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology well-suited for screening PPI inhibitors in HTS format.[13][14] This assay measures the interaction between two proteins, for example, Protein-A tagged with Biotin and Protein-B tagged with His. An inhibitor disrupting this interaction will cause a decrease in the AlphaLISA signal.[15][16]
Figure 2: Principle of the AlphaLISA PPI inhibition assay.
Experimental Protocol: AlphaLISA PPI Assay
This protocol is designed for a 384-well plate format with a 20 µL final volume.
1. Materials and Reagents:
-
Biotinylated Protein-A
-
His-tagged Protein-B
-
AlphaLISA Immunoassay Buffer
-
Streptavidin-coated Donor Beads
-
Anti-His AlphaLISA Acceptor Beads
-
This compound analog library (10 mM in DMSO)
-
Positive Control Inhibitor (if available) or buffer for no-interaction control
-
White, opaque, 384-well assay plates (e.g., ProxiPlate)
2. Assay Procedure:
-
Compound Plating: Dispense 200 nL of test compounds (10 mM in DMSO) to assay wells. This results in a final assay concentration of 100 µM and 1% DMSO.
-
Controls:
-
Negative Control (Max Signal): Add 200 nL of DMSO.
-
Positive Control (Min Signal): Add buffer instead of Biotin-Protein-A to prevent interaction.
-
-
Protein Addition: Prepare a 4X solution of Biotin-Protein-A in Immunoassay Buffer. Add 5 µL to each well.
-
Second Protein Addition: Prepare a 4X solution of His-Protein-B in Immunoassay Buffer. Add 5 µL to each well.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Bead Addition: Prepare a 2X mix of Donor and Acceptor beads in Immunoassay Buffer in subdued light. Add 10 µL of the bead mixture to all wells.
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Plate Reading: Read the plate on an AlphaScreen-compatible reader (e.g., EnVision).[17]
3. Data Analysis:
-
Record the raw AlphaLISA counts per second (CPS).
-
Calculate percent inhibition relative to controls.
-
Calculate the Z'-factor to validate assay performance.
Data Presentation: PPI Assay
Table 3: Representative Data from Primary PPI Inhibition Screen
| Parameter | Value | Interpretation |
|---|---|---|
| Screening Concentration | 100 µM | Higher concentration often needed for PPIs. |
| Mean Negative Control Signal | 500,000 | High signal (intact PPI). |
| Mean Positive Control Signal | 15,000 | Low signal (disrupted PPI). |
| Signal to Background (S/B) | 33.3 | Robust signal window. |
| Z'-Factor | 0.81 | Excellent assay quality.[8][9] |
Table 4: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) |
|---|---|
| Analog-004 | 8.5 |
| Analog-005 | 22.1 |
| Analog-006 | > 200 |
Section 4: Cell-Based Viability/Cytotoxicity Assay
Application Note: It is essential to determine if "hit" compounds from a primary screen are acting via the desired mechanism or simply through non-specific cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[18][19] A decrease in luminescence is proportional to the number of viable cells. This assay is ideal for HTS formats due to its simple "add-mix-measure" protocol.[18][19][20]
Experimental Protocol: CellTiter-Glo® Assay
This protocol is for a 384-well plate format.
1. Materials and Reagents:
-
Human cell line (e.g., HEK293, HeLa)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® 2.0 Reagent
-
Test compounds serially diluted in cell culture medium
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
White, clear-bottom, 384-well cell culture plates
-
Luminometer plate reader
2. Assay Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a density of 2,000 cells/well in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 10 µL of 5X serially diluted compounds to the cells. Include wells with medium only (negative control) and a positive control cytotoxic agent.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Plate Reading: Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate percent viability relative to the vehicle (DMSO) control wells. % Viability = 100 * (Luminescence_Compound / Luminescence_Vehicle_Control)
-
Plot percent viability against compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Figure 3: Workflow for the CellTiter-Glo® viability assay.
Data Presentation: Cytotoxicity Assay
Table 5: Representative Cytotoxicity Data for HTS Hits
| Compound ID | Target IC₅₀ (from primary assay) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀ / IC₅₀) |
|---|---|---|---|
| Analog-001 | 0.075 µM | 25 µM | 333 |
| Analog-004 | 8.5 µM | > 100 µM | > 11.8 |
| Doxorubicin | N/A | 0.5 µM | N/A |
Interpretation: A higher selectivity index is desirable, indicating that the compound inhibits its target at concentrations much lower than those at which it causes general cell death. Analog-001 and Analog-004 show promising selectivity.
References
- 1. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. assay.dev [assay.dev]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Aminothiazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceuticals. Its versatile structure serves as a cornerstone in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions. This application note provides detailed protocols and a summary of reaction conditions for the Suzuki coupling of 2-aminothiazole building blocks, a key transformation for the synthesis of diverse libraries of compounds for drug discovery and development.
The general scheme for the Suzuki coupling of a halogenated 2-aminothiazole with an organoboron reagent is depicted below:
Scheme 1: General Suzuki Coupling Reaction of 2-Aminothiazoles
A 2-haloaminothiazole derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base to yield the corresponding 2-amino-aryl/heteroaryl-thiazole.
General Reaction Workflow
The Suzuki coupling reaction with 2-aminothiazole building blocks typically follows a standard workflow, which can be optimized for specific substrates and coupling partners. The process involves the careful selection of catalyst, base, and solvent to achieve high yields and purity of the desired product.
Summary of Reaction Conditions
The successful Suzuki coupling of 2-aminothiazole derivatives is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes representative conditions for the coupling of various 2-amino-halo-thiazole derivatives with different aryl boronic acids. Please note that these conditions may require optimization for specific substrates.
| 2-Aminothiazole Derivative | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 68 | [1] |
| 2-Amino-6-bromobenzothiazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 31 | 75 | [1] |
| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (4:1) | 95 | 31 | 64 | [1] |
| 2-Amino-6-bromobenzothiazole | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 31 | 82 | [1] |
| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 31 | 78 | [1] |
| 2-Amino-5-bromo-4-t-butylthiazole | Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5) | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 1,4-Dioxane, DMF, or Toluene | 80-120 | 2-24 | Varies | [2] |
| 2-Amino-5-bromothiazole (amide derivative) | 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [3][4] |
Detailed Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions with 2-aminothiazole building blocks. Optimization of stoichiometry, catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol for Suzuki Coupling of 2-Amino-5-bromothiazole Derivatives[2]
Materials:
-
2-Amino-5-bromothiazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the 2-amino-5-bromothiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium catalyst and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
If using a liquid catalyst, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-arylthiazole.
Detailed Protocol for the Synthesis of 2-Amino-6-arylbenzothiazoles[1]
Materials:
-
2-Amino-6-bromobenzothiazole (2.183 mmol, 1.0 equiv)
-
Aryl boronic acid or pinacol ester (2.401 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (4.366 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF) (3 mL)
-
Water (1.5 mL)
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add 2-amino-6-bromobenzothiazole (2.183 mmol) and Pd(PPh₃)₄ (5 mol%) under a nitrogen atmosphere.
-
Add the appropriate solvent (3 mL) and stir the mixture for 30 minutes.
-
After 30 minutes, add the aryl boronic acid or pinacol ester (2.401 mmol) and K₃PO₄ (4.366 mmol).
-
Add water (1.5 mL) to the reaction mixture.
-
Stir the solution for 31 hours at 95 °C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a work-up with ethyl acetate. Separate the organic layer, dry it with magnesium sulfate, and remove the solvent under vacuum to yield the crude product.
-
Purify the product as necessary.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation in the synthesis of 2-amino-arylthiazole derivatives. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize these important transformations. The versatility of the 2-aminothiazole scaffold, combined with the power of the Suzuki coupling, offers vast opportunities for the creation of novel molecules with potential applications in drug discovery and materials science. Careful optimization of the reaction parameters is crucial for achieving high yields and purity, and the provided information serves as a valuable starting point for such endeavors.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro PI3Kγ Inhibition Assay Protocol for Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This application note provides a detailed protocol for conducting an in vitro biochemical assay to determine the inhibitory activity of thiazole derivatives against the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). The described methodology utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method for the sensitive detection of kinase activity. This document includes a summary of the PI3K/AKT/mTOR signaling pathway, a step-by-step experimental workflow, and a data presentation of known thiazole-based PI3Kγ inhibitors.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases. PI3Kγ, a member of the Class IB PI3Ks, is primarily activated by G-protein coupled receptors (GPCRs) and is a key mediator of inflammatory and immune responses. Consequently, the development of selective PI3Kγ inhibitors is a promising therapeutic strategy for a range of diseases. Thiazole-containing compounds have emerged as a versatile scaffold in medicinal chemistry, with several derivatives showing potent inhibitory activity against various kinases, including PI3Ks. This application note outlines a robust and reproducible in vitro assay to screen and characterize thiazole derivatives as potential PI3Kγ inhibitors.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in human cancers.[1] Upon stimulation by growth factors or cytokines, PI3K is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the regulation of various cellular functions.[3][4][5]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazole derivatives on PI3Kγ.
Experimental Protocol: In Vitro PI3Kγ Inhibition Assay
This protocol is based on the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to the kinase activity.
Materials and Reagents
-
PI3K Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]
-
PI(4,5)P2:PS Lipid Substrate[8]
-
Dithiothreitol (DTT)
-
ATP
-
Thiazole derivatives of interest
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Assay Procedure
The following procedure is optimized for a 96-well plate format. All steps should be performed at room temperature unless otherwise specified.
-
Reagent Preparation:
-
Prepare the complete PI3K assay buffer by adding DTT to a final concentration of 1 mM.
-
Thaw the PI3Kγ enzyme, PI(4,5)P2:PS substrate, and ATP on ice.
-
Prepare a stock solution of the thiazole derivatives in 100% DMSO. Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should be ≤1% to avoid enzyme inhibition.[9]
-
-
Reaction Setup:
-
Add 5 µL of the diluted thiazole derivative or vehicle control (assay buffer with DMSO) to the appropriate wells of the assay plate.
-
Prepare the enzyme solution by diluting the PI3Kγ enzyme in the assay buffer.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Prepare the substrate/ATP solution by mixing the PI(4,5)P2:PS substrate and ATP in the assay buffer.
-
Incubate the plate for 10 minutes.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[10]
-
Calculate the IC50 values by performing a non-linear regression analysis of the dose-response curves using appropriate software (e.g., GraphPad Prism).[11]
-
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Detection of PIP2 distributions in biological membranes using a peptide-based sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bioelsa.com [bioelsa.com]
- 8. Lipid Kinase Substrates [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking of 4-(5-methylfuran-2-yl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(5-methylfuran-2-yl)thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including anticancer properties.[1][2][3][4] A prominent target for this class of compounds is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in various human cancers.[5][6][7][8] The PI3K/AKT/mTOR pathway plays a critical role in cell growth, proliferation, survival, and metabolism, making it a key target for cancer therapeutic development.[6][7][8]
This document provides a detailed protocol for the molecular docking of this compound into the active site of PI3Kα (Phosphoinositide 3-kinase alpha), a frequently mutated isoform in cancer.[7][9] Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] The insights gained from these in silico studies can guide the rational design and optimization of novel PI3K inhibitors.
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, and survival.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of the compound.
Experimental Workflow
A typical molecular docking workflow involves several key steps, from target and ligand preparation to docking simulation and analysis of the results.
Caption: A generalized workflow for a molecular docking experiment.
Detailed Protocols
I. Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein, PI3Kα, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2RD0. This structure contains the p110α catalytic subunit.
-
Prepare the Protein:
-
Use molecular modeling software such as AutoDock Tools, Schrödinger Maestro, or UCSF Chimera.
-
Remove all water molecules and heteroatoms (except co-factors essential for binding) from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock Vina).
-
II. Ligand Preparation
-
Create 2D Structure: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Minimize Energy:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
III. Molecular Docking using AutoDock Vina
-
Grid Box Generation:
-
Define the active site of PI3Kα. The active site can be identified based on the position of the co-crystallized ligand in the PDB structure or from published literature.
-
Generate a grid box that encompasses the entire binding pocket. The grid parameters (center coordinates and dimensions) should be set to cover the active site residues. For PDB ID 2RD0, the grid center can be set around the co-crystallized ligand.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking simulation.
-
Provide the prepared protein (receptor) and ligand files as input.
-
Specify the grid box parameters in the configuration file.
-
The exhaustiveness parameter can be increased for a more thorough search of the conformational space.
-
Execute the docking run. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
IV. Analysis of Results
-
Binding Affinity: The primary quantitative result is the binding affinity, which estimates the binding free energy. A more negative value indicates a stronger predicted binding.
-
Pose Visualization and Interaction Analysis:
-
Use visualization software like PyMOL or Discovery Studio to analyze the predicted binding poses.
-
Examine the interactions between the ligand and the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the binding mode of this compound with known PI3K inhibitors to identify common interaction patterns.
-
Data Presentation
The results of the molecular docking study should be summarized in a clear and structured manner.
Table 1: Docking Results of this compound with PI3Kα (PDB: 2RD0)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | VAL851, GLU849, LYS802, ILE800, ILE932 |
| Hydrogen Bonds | GLU849 (2.8 Å), VAL851 (3.1 Å) |
| Hydrophobic Interactions | ILE800, ILE932, LYS802 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.
Conclusion
This application note provides a comprehensive protocol for conducting a molecular docking study of this compound with PI3Kα. By following these detailed steps, researchers can gain valuable insights into the potential binding mechanism of this compound. The predicted binding affinities and interaction patterns can serve as a foundation for further experimental validation and for the structure-based design of more potent and selective PI3K inhibitors for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Application Notes and Protocols for 4-(5-methylfuran-2-yl)thiazol-2-amine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(5-methylfuran-2-yl)thiazol-2-amine as a versatile pharmaceutical intermediate. This document outlines its potential applications in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors and novel antimicrobial agents. Detailed experimental protocols for its synthesis and subsequent derivatization are provided to guide researchers in leveraging this compound for drug discovery and development.
Overview of this compound
This compound is a heterocyclic building block incorporating both a furan and a 2-aminothiazole moiety. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs, where it often serves as a key structural element for interaction with biological targets. The furan ring, on the other hand, can act as a bioisosteric replacement for a phenyl group, potentially improving physicochemical properties and metabolic stability. The methyl group on the furan ring can also provide a handle for further structural modifications or influence binding interactions.
Key Properties:
| Property | Value |
| CAS Number | 1634-46-4 |
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 g/mol |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents |
Synthetic Protocols
Synthesis of this compound
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of the title compound. This involves the condensation of an α-haloketone with a thiourea.
Reaction Scheme:
Synthesis and Biological Evaluation of 2-Aminothiazole Schiff Bases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of Schiff bases derived from 2-aminothiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4]
I. Introduction
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of several clinically approved drugs.[5][6] The synthesis of Schiff bases from 2-aminothiazole derivatives introduces an azomethine group (-C=N-), which is crucial for their diverse biological activities.[3][7] This document outlines the synthesis of these compounds and protocols for evaluating their potential as therapeutic agents.
II. Experimental Protocols
A. Synthesis of 2-Aminothiazole Derivatives
A common method for synthesizing the 2-aminothiazole precursor involves the reaction of a substituted phenacyl bromide with thiourea.[8]
Protocol 1: Synthesis of Substituted 2-Aminothiazoles
-
Dissolve substituted phenacyl bromide (0.01 mol) and thiourea (0.01 mol) in dry ethanol (20 mL) in a round-bottom flask.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
B. Synthesis of 2-Aminothiazole Schiff Bases
The Schiff bases are synthesized by the condensation reaction of the 2-aminothiazole derivative with a substituted aldehyde.[5][8]
Protocol 2: General Procedure for the Synthesis of Schiff Bases
-
In a round-bottom flask, dissolve the substituted 2-aminothiazole (0.01 mol) and a substituted aldehyde (0.01 mol) in 20 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid or concentrated sulfuric acid as a catalyst.[5][8]
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[8]
-
Upon completion, cool the reaction mixture.
-
The precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol and dry.
-
Recrystallize from a suitable solvent like ethanol or benzene to yield the pure Schiff base.[5]
Alternative Microwave-Assisted Synthesis:
For a more rapid and efficient synthesis, a microwave-assisted method can be employed.[5][9]
-
Combine the 2-aminothiazole derivative (0.001 mol) and the aldehyde (0.01 mol) in 10 mL of absolute ethanol with a few drops of glacial acetic acid in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor for 10 minutes at 200 Watts.[5]
-
Monitor the reaction by TLC.
-
After cooling, filter the precipitated product, wash with water, and recrystallize from benzene.[5]
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis and evaluation of 2-aminothiazole Schiff bases.
C. Characterization of Synthesized Compounds
The synthesized Schiff bases are characterized by various spectroscopic methods to confirm their structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of the characteristic imine (C=N) bond stretch (typically observed around 1631-1639 cm⁻¹) and the absence of the N-H stretching bands of the primary amine.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine proton (-CH=N-).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
D. Biological Evaluation Protocols
Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Create wells of a specific diameter in the agar plates.
-
Add a known concentration of the synthesized Schiff base solution (dissolved in a suitable solvent like DMSO) to the wells.
-
Use a standard antibiotic (e.g., Neomycin sulfate, Nystatin) as a positive control and the solvent as a negative control.[5]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
-
Perform serial dilutions of the synthesized compounds in a liquid growth medium in a 96-well microtiter plate.
-
Add a standardized suspension of the test microorganism to each well.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2]
Protocol 5: In Vitro Anticancer Activity (MTT Assay)
-
Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10]
Protocol 6: Antioxidant Activity (DPPH Free Radical Scavenging Assay)
-
Prepare different concentrations of the synthesized compounds in methanol.
-
Add a freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol to each concentration of the compound.
-
Allow the reaction to proceed in the dark for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
Ascorbic acid or Gallic acid can be used as a standard.[5]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
III. Data Presentation
The quantitative data obtained from the characterization and biological evaluation should be summarized in tables for clear comparison.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Schiff Bases
| Compound ID | Molecular Formula | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- |
| SB-1 | C₁₂H₉N₃S | 85 | 150-152 | 1635 | 8.5 |
| SB-2 | C₁₂H₈ClN₃S | 82 | 165-167 | 1632 | 8.6 |
| SB-3 | C₁₃H₁₁N₃OS | 78 | 158-160 | 1638 | 8.4 |
Table 2: Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | C. glabrata |
| SB-1 | 250 | 375 | >500 | 500 | >500 |
| SB-2 | 125 | 250 | 375 | 250 | 250 |
| SB-3 | 250 | 500 | >500 | >500 | >500 |
| Nystatin | - | - | - | 19.3 (ZoI) | 19.1 (ZoI) |
| Neomycin | - | - | - | - | - |
(Note: ZoI = Zone of Inhibition in mm)[2]
Table 3: Anticancer Activity Data (IC50 in µM)
| Compound ID | HeLa | MCF-7 | H1299 | SHG-44 |
| SB-1 | 15.5 | 20.1 | - | - |
| SB-2 | 8.2 | 12.7 | 4.89 | 4.03 |
| SB-3 | 25.0 | 35.4 | - | - |
| Cisplatin | 17.2 | - | - | - |
Table 4: Antioxidant Activity (DPPH Scavenging, IC50 in µg/mL)
| Compound ID | IC50 (µg/mL) |
| SB-1 | 45.3 |
| SB-2 | 38.1 |
| SB-3 | 52.8 |
| Ascorbic Acid | 3.91 |
[11]
IV. Signaling Pathways and Mechanisms of Action
While the exact mechanisms for all derivatives are still under investigation, some potential signaling pathways have been proposed based on the activity of thiazole-containing compounds.
Anticancer Activity:
Many 2-aminothiazole derivatives exhibit anticancer properties by inhibiting various protein kinases involved in cancer cell proliferation and survival.[6] For instance, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a multi-kinase inhibitor.
Potential Anticancer Signaling Pathway Modulation:
Caption: Potential mechanism of anticancer activity via protein kinase inhibition.
Antimicrobial Activity:
The antimicrobial action of these compounds may involve the inhibition of essential microbial enzymes. For example, some studies suggest that these compounds can target UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis.[2]
Potential Antimicrobial Mechanism of Action:
Caption: Proposed inhibition of bacterial cell wall synthesis.
V. Conclusion
The synthesis of Schiff bases from 2-aminothiazole derivatives provides a versatile platform for the development of novel therapeutic agents. The protocols and data presented here offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to synthesize, characterize, and evaluate these promising compounds for their biological potential. Further investigation into their mechanisms of action will be crucial for their future development as clinical candidates.
References
- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sjpas.com [sjpas.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medmedchem.com [medmedchem.com]
- 8. jocpr.com [jocpr.com]
- 9. medmedchem.com [medmedchem.com]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in 4-(5-methylfuran-2-yl)thiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity in the synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and dependable method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(5-methylfuran-2-yl)ethanone, with thiourea.[1] The reaction is typically carried out in a suitable solvent like ethanol and often involves heating to reflux.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are:
-
2-Bromo-1-(5-methylfuran-2-yl)ethanone: This α-haloketone provides the furan- C-C backbone for the thiazole ring.
-
Thiourea: This reagent provides the nitrogen and sulfur atoms for the thiazole ring.
Q3: What kind of yields can I expect from the Hantzsch synthesis of this compound?
A3: While specific yield data for this exact compound is not extensively published, yields for analogous syntheses of furan-containing thiazoles are generally reported to be in the moderate to good range. For instance, the synthesis of a similar compound, 4-(4-Fluorophenyl)-2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)thiazole, has been reported with a yield of 77%.[4] With optimization of reaction conditions, it is reasonable to target yields in this range or higher.
Q4: How can I purify the final product?
A4: The most common methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for removing impurities. A suitable solvent system, such as ethanol or an ethanol/water mixture, can be used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[5]
-
Column Chromatography: For more challenging separations or to achieve very high purity, silica gel column chromatography is recommended. A solvent system with an appropriate polarity, such as a mixture of hexane and ethyl acetate, is typically used to elute the desired compound.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Degradation of the Furan Ring: The furan ring is known to be sensitive to strongly acidic conditions, which can lead to ring-opening and the formation of byproducts. | - Maintain a neutral or slightly acidic pH during the reaction. Avoid the use of strong acids.[6] - If acidic conditions are necessary, use the mildest acid possible and keep the reaction temperature as low as feasible. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature (refluxing in ethanol is common). - Consider using a slight excess of thiourea (1.1-1.2 equivalents) to drive the reaction forward. | |
| Poor Quality of Starting Materials: Impurities in the 2-bromo-1-(5-methylfuran-2-yl)ethanone or thiourea can inhibit the reaction. | - Ensure the α-haloketone is fresh or has been properly stored to prevent decomposition. - Use dry, high-purity thiourea. | |
| Formation of Multiple Products/Impurities | Self-condensation of the α-haloketone: Under basic conditions, 2-bromo-1-(5-methylfuran-2-yl)ethanone can undergo self-condensation, leading to impurities. | - Ensure the reaction is not performed under basic conditions unless a specific protocol calls for it. |
| Formation of Isomeric Byproducts: While the Hantzsch synthesis with unsubstituted thiourea typically yields the 2-aminothiazole, side reactions can occur. | - Control the reaction temperature and pH carefully. - Purify the crude product using column chromatography to separate isomers. | |
| Difficulty in Product Isolation/Purification | Oiling out during recrystallization: The product may separate as an oil instead of crystals if the solution is too concentrated or cooled too quickly. | - Use a slightly larger volume of the recrystallization solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent or a mixture of solvents for recrystallization. |
| Product is a dark, tarry substance: This often indicates significant decomposition of the furan ring or other side reactions. | - Re-evaluate the reaction conditions, particularly the acidity and temperature. - Consider purifying the crude product through a short silica gel plug to remove baseline impurities before attempting recrystallization or column chromatography. |
Data Presentation
Table 1: Summary of Reaction Conditions for Hantzsch Synthesis of Furan-Containing Thiazoles
| α-Haloketone | Thio-component | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 2-Bromo-1-(5-methylfuran-2-yl)ethanone (precursor) | Thiosemicarbazone | Ethanol | Reflux | 4-5 h | 77 | [4] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | 65 °C | 2-3.5 h | 79-90 | [1] |
| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | Ethanol | Reflux | 1-3 h | - | [2] |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 30 min | ~99 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Synthesis
This protocol is a general procedure adapted from standard Hantzsch thiazole syntheses.
Materials:
-
2-Bromo-1-(5-methylfuran-2-yl)ethanone (1.0 eq.)
-
Thiourea (1.1 eq.)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(5-methylfuran-2-yl)ethanone in absolute ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dry this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Solubility of 2-Aminothiazole Compounds in DMSO
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low solubility of 2-aminothiazole compounds in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols to overcome solubility challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My 2-aminothiazole compound is poorly soluble in 100% DMSO, even at low concentrations. What are my immediate options?
Answer:
Immediate insolubility in DMSO suggests significant challenges with the compound's physicochemical properties. Here are initial steps to address this:
-
Sonication and Heating: Gently sonicate the sample in a water bath. If solubility does not improve, carefully warm the solution to 37°C. Be cautious, as excessive heat can degrade some compounds.
-
Use of Anhydrous DMSO: DMSO is highly hygroscopic and absorbed water can significantly decrease its solvating power for certain compounds. Ensure you are using high-purity, anhydrous DMSO and store it properly with desiccant.
-
Co-solvents: For some challenging compounds, a co-solvent system may be necessary even for stock solutions. Consider adding a small percentage of a stronger organic solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) to your DMSO. However, be aware of the potential for increased cytotoxicity in your assays.
Question: My 2-aminothiazole compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this "crashing out"?
Answer:
This is a very common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate. Here are several strategies to mitigate this:
-
Serial Dilution in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final desired concentration. This reduces the magnitude of the polarity change upon final dilution.
-
Slow, Dropwise Addition with Vortexing: Add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while gently vortexing or stirring the buffer.[1] This gradual introduction helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
Pre-warming the Aqueous Buffer: Warming your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes improve solubility and prevent precipitation.[1]
-
Lower Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both solubility issues and potential cytotoxicity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of 2-aminothiazole derivatives?
A1: The solubility of 2-aminothiazole derivatives is influenced by several factors, including:
-
pH: The basicity of the 2-amino group means that solubility can be pH-dependent. In acidic conditions, the amine group can be protonated, potentially increasing aqueous solubility.[3]
-
Structural Modifications: The nature and position of substituents on the thiazole ring and the 2-amino group have a profound impact on properties like lipophilicity and crystal lattice energy, which in turn affect solubility.
-
Temperature: Generally, solubility increases with temperature, although this is not always a practical solution for biological assays due to compound and cell stability.[3]
-
Hydrogen Bonding: The ability of the compound to form hydrogen bonds with the solvent is crucial for its solubility.[3]
Q2: What are some advanced strategies to improve the solubility of my lead 2-aminothiazole compound for in vitro and in vivo studies?
A2: For compounds with persistent solubility issues, several formulation strategies can be employed:
-
Salt Formation: If your 2-aminothiazole derivative has a suitable pKa, it can be converted into a more soluble salt form. A general guideline is that the difference in pKa (ΔpKa) between your basic compound and the acidic co-former should be greater than 2-3 for stable salt formation.
-
Co-crystals: These are crystalline structures of your compound with a co-former in a specific stoichiometric ratio, which can have different and often improved solubility properties.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased apparent aqueous solubility.
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix in an amorphous solid state can enhance its solubility and dissolution rate.
Q3: Can the 2-aminothiazole core itself contribute to poor solubility and other assay-related issues?
A3: Yes, the 2-aminothiazole scaffold, while a "privileged structure" in medicinal chemistry, is also known to be a potential Pan-Assay Interference Compound (PAINS) and a "frequent hitter" in high-throughput screens. This can sometimes be related to aggregation and poor solubility, leading to non-specific interactions and false-positive results. Additionally, the stability of 2-aminothiazole compounds in DMSO stock solutions can be a concern, with potential for degradation over time, especially with repeated freeze-thaw cycles and exposure to water.
Quantitative Data on 2-Aminothiazole Derivative Solubility
| Compound Type | General Structural Features | Observed Solubility in DMSO/Aqueous Media | Reference |
| Dasatinib (BMS-354825) | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Generally soluble in DMSO. | N/A |
| NVP-BYL719 (Alpelisib) | 2-Amino-N-((1S)-1-(4-(trifluoromethyl)pyridin-2-yl)ethyl)-5-((S)-2,2,2-trifluoro-1-(4-morpholinophenyl)ethyl)thiazole-4-carboxamide | Soluble in DMSO. | |
| Various Kinase Inhibitors | Often contain bulky, hydrophobic aromatic and heterocyclic substituents. | Solubility in DMSO can be a challenge, with many derivatives showing low micromolar solubility. | |
| Antimicrobial Derivatives | Varied substitutions, some with long alkyl chains or complex aromatic systems. | Some derivatives exhibit poor solubility in aqueous media, leading to precipitation in assays. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD) by the kneading method.
Materials:
-
2-aminothiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Place a specific molar ratio of the 2-aminothiazole derivative and HP-β-CD (e.g., 1:1 or 1:2) in a mortar.
-
Add a small amount of deionized water to the mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Characterize the complex for solubility enhancement and physical properties (e.g., by comparing the dissolution of the complex to the physical mixture and the pure drug).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion using a hydrophilic polymer like polyvinylpyrrolidone (PVP).
Materials:
-
2-aminothiazole derivative
-
Polyvinylpyrrolidone (PVP K30)
-
Suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the 2-aminothiazole derivative and PVP K30 in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Ensure complete dissolution of both components. Gentle warming or sonication may be applied if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to form a solid film or mass.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for amorphization (e.g., using DSC or XRD) and enhanced dissolution.
Visualizations
Troubleshooting Workflow for Compound Precipitation
PI3K/Akt/mTOR Signaling Pathway
Aurora Kinase Signaling Pathway in Mitosis
References
Optimization of reaction conditions for N-acylation of 4-(5-methylfuran-2-yl)thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-acylation of 4-(5-methylfuran-2-yl)thiazol-2-amine. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acylation of this compound in a question-and-answer format.
| Issue | Question | Possible Cause | Suggested Solution |
| Low or No Product Formation | Why is my reaction not yielding any product? | Inactive Nucleophile: The amine on the thiazole ring may be protonated in an acidic medium, which deactivates it for the acylation reaction.[1] | Add a non-nucleophilic base like pyridine or triethylamine to the reaction mixture to neutralize any acid and deprotonate the amine. |
| Poor Reagent Quality: The acylating agent (e.g., acyl chloride or anhydride) may have degraded due to moisture.[1] | Use fresh or newly opened acylating agents. Ensure all glassware is thoroughly dried before use. | ||
| Suboptimal Temperature: The reaction may have a high activation energy barrier that is not being overcome at room temperature.[1] | Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). | ||
| Multiple Products/Impurities | My TLC plate shows multiple spots, indicating a mixture of products. What could be the cause? | Diacylation: Excess acylating agent or harsh reaction conditions can lead to the acylation of both the exocyclic amine and the thiazole nitrogen. | Use a stoichiometric amount of the acylating agent or add it dropwise to the reaction mixture. Avoid excessive heating. |
| Unreacted Starting Material: The reaction may not have gone to completion.[1] | Increase the reaction time or consider a slight excess (1.1-1.2 equivalents) of the acylating agent.[1] Monitor the reaction by TLC until the starting material is consumed. | ||
| Side Reactions: The furan ring is sensitive to strongly acidic conditions and may undergo side reactions. | Use a mild, non-nucleophilic base to scavenge any acid generated during the reaction. | ||
| Product Isolation Difficulties | I'm having trouble isolating the final product after work-up. What can I do? | Product Solubility: The N-acylated product may have different solubility properties than the starting material. | During aqueous work-up, adjust the pH to ensure the product is in its neutral form to facilitate extraction into an organic solvent. Recrystallization from a suitable solvent system can also be effective for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for this reaction?
A1: Acyl chlorides and acid anhydrides are the most commonly used acylating agents for N-acylation of 2-aminothiazoles.[2][3][4] The choice of agent can influence the reaction conditions required.
Q2: Which solvents are suitable for this reaction?
A2: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and pyridine are often used.[2][5] Pyridine can also act as a base to neutralize the acid byproduct.[2]
Q3: Is a catalyst necessary for this reaction?
A3: While not always required, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed to accelerate the reaction, especially with less reactive acylating agents or hindered amines.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting material and the appearance of the product.[1] Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.
Q5: What are typical reaction times and temperatures?
A5: Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature.[2] Temperatures can range from 0 °C to reflux, but gentle heating (40-60 °C) is often sufficient.[1]
Experimental Protocol: N-Acylation of this compound
This protocol provides a general procedure for the N-acylation of this compound. Optimization may be required for specific acylating agents.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, 1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated product.
Optimization of Reaction Conditions
For optimal results, a systematic approach to varying reaction parameters is recommended. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Range | Rationale |
| Acylating Agent | Acyl chloride, Acid anhydride | Choice depends on reactivity and desired product. |
| Equivalents of Acylating Agent | 1.0 - 1.5 eq | A slight excess can drive the reaction to completion.[1] |
| Base | Pyridine, Triethylamine, DIPEA | Neutralizes acidic byproducts. |
| Equivalents of Base | 1.1 - 2.0 eq | Ensures the reaction medium remains basic. |
| Solvent | DCM, THF, Acetonitrile, Pyridine | Solubilizes reactants and influences reaction rate. |
| Temperature | 0 °C to Reflux | Controls reaction rate; lower temperatures can improve selectivity. |
| Reaction Time | 1 - 24 hours | Monitored by TLC to determine completion. |
| Catalyst (optional) | DMAP (0.1 eq) | Can increase the rate of acylation.[5] |
Experimental Workflow
Caption: Experimental workflow for the N-acylation of this compound.
References
Preventing C-P bond cleavage of thiazole derivatives under acidic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing C-P bond cleavage under acidic conditions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with thiazole phosphonates.
Issue 1: Cleavage of the C-P Bond in Your Thiazole Derivative Under Acidic Conditions
-
Symptom: You are attempting to deprotect a phosphonate ester on a thiazole-containing compound using strong acid (e.g., concentrated HCl or HBr), but you are observing the loss of the entire phosphonate group, rather than just the ester groups.[1] Analysis of your reaction mixture may show the formation of a secondary amine where the phosphonate group was previously attached.
-
Cause: Thiazole-2-yl-(amino)-methylphosphonates and related structures are susceptible to C-P bond cleavage when heated in the presence of aqueous acid.[1] This decomposition results in the rupture of the C-P bond and rejection of the phosphorus-containing fragment.[1] In contrast, thiazole-4-yl and thiazole-5-yl derivatives are stable under the same acidic conditions.[1] The mechanism of cleavage for the 2-yl derivatives is thought to involve the specific electronic properties of the thiazole ring at that position.
-
Solution:
-
Change the Isomer: The most effective solution is to redesign your synthetic route to use a thiazole-4-yl or thiazole-5-yl isomer if your research goals allow. These isomers do not exhibit the same lability under acidic conditions.[1]
-
Modify Deprotection Strategy: If you must use a thiazole-2-yl derivative, avoid harsh acidic conditions for deprotection. Consider alternative methods for phosphonate ester cleavage:
-
McKenna Reaction: Use bromotrimethylsilane (BTMS) followed by solvolysis (e.g., with methanol). This is a well-established method for mild deprotection of phosphonate esters. Be aware of potential side reactions if water is present in the silylating agent.
-
Hydrogenolysis: If you are using benzyl esters as protecting groups, they can be removed by catalytic hydrogenation (e.g., Pd/C and H₂). This method is generally mild and orthogonal to many other functional groups, though catalyst poisoning by sulfur-containing compounds can be an issue.
-
-
Logical Flow for Troubleshooting C-P Bond Cleavage
Caption: Troubleshooting workflow for addressing C-P bond cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is the C-P bond on my thiazole-2-yl phosphonate cleaving under acidic conditions?
A1: The C-P bond in thiazole-2-yl-(amino)methylphosphonates is unusually labile under acidic conditions, especially with heating.[1] This is in contrast to the greater stability of the C-P bond in general for phosphonates, which are often considered stable bioisosteres of phosphates. The instability is specific to the 2-position of the thiazole ring. The proposed mechanisms for this cleavage involve the unique electronic environment of the thiazole-2-yl system, which facilitates the rupture of the C-P bond upon protonation.[1] Thiazole-4-yl and -5-yl derivatives lack this specific electronic arrangement and are therefore stable under the same conditions.[1]
Q2: What factors generally influence the stability of phosphonate esters during hydrolysis?
A2: Several factors can affect the rate of phosphonate ester hydrolysis:
-
pH: Hydrolysis can be catalyzed by both acids and bases. The rate of hydrolysis is often pH-dependent.
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.
-
Steric Hindrance: Bulky groups attached to the phosphorus atom can sterically hinder the approach of nucleophiles (like water or hydroxide), slowing down the rate of hydrolysis.
-
Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom can make it more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate of hydrolysis.
Q3: Are there any acid-stable protecting groups I can use for the phosphonate moiety itself?
A3: While the primary issue with thiazole-2-yl derivatives is the C-P bond cleavage itself, in other contexts where you need to protect a phosphonic acid during an acidic step, the choice of ester is crucial. Generally, phosphonate esters are susceptible to acidic hydrolysis. However, some are more resilient than others. Phenyl esters of phosphonic acids are known to be quite acid-stable and can be an option if your molecule is not sensitive to the conditions required for their eventual removal (e.g., hydrogenolysis). For extreme acid stability, protecting the phosphonic acid as a phosphonamidate could be considered, though this introduces other chemical complexities.
Q4: How can I monitor the stability of my thiazole phosphonate derivative in an acidic solution?
A4: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a direct and quantitative method for monitoring the degradation of phosphonates.[1] You can observe the disappearance of the signal corresponding to your starting material and the appearance of new signals from the degradation products over time. By integrating these signals, you can determine the relative concentrations and calculate the degradation kinetics.[1] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another powerful technique for separating and quantifying the parent compound and its degradation products.
Quantitative Data Summary
The following table summarizes the observed stability of different thiazole phosphonate isomers under acidic conditions.
| Thiazole Isomer Position | C-P Bond Stability under Acidic Conditions (Heating with aq. HCl) | Observed Outcome | Reference |
| 2-yl | Unstable | Cleavage of the C-P bond | [1] |
| 4-yl | Stable | No cleavage observed | [1] |
| 5-yl | Stable | No cleavage observed | [1] |
Note: Kinetic experiments on the cleavage of a representative thiazole-2-yl aminophosphine oxide were performed, but the authors caution that the calculated rate constants should not be considered exact data for kinetic studies due to experimental challenges.[1]
Experimental Protocols
Protocol 1: Synthesis of an Acid-Stable Thiazole-4-yl-(amino)methylphosphonate Derivative (General Procedure)
This protocol is a general guideline based on the synthesis of stable thiazole phosphonate derivatives and may require optimization for specific substrates.
-
Iminé Formation:
-
Dissolve thiazole-4-carboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add the desired primary amine (1 equivalent) and a drying agent like magnesium sulfate (MgSO₄).
-
Stir the mixture at room temperature for 2-4 hours or until imine formation is complete, as monitored by Thin Layer Chromatography (TLC) or ¹H NMR.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude imine.
-
-
Phosphonylation (Pudovik Reaction):
-
Dissolve the crude imine in a suitable solvent (e.g., THF).
-
Add a dialkyl phosphite (e.g., diethyl phosphite, 1.1 equivalents).
-
Add a catalytic amount of a base such as triethylamine (TEA) or sodium ethoxide.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or ³¹P NMR).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diethyl thiazole-4-yl-(amino)methylphosphonate.
-
Protocol 2: Monitoring Thiazole Phosphonate Stability by ³¹P NMR Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of your thiazole phosphonate derivative in a suitable deuterated solvent (e.g., CD₃OD or D₂O).
-
Prepare the acidic solution for the stability test (e.g., 1 M DCl in D₂O).
-
In an NMR tube, mix the stock solution with the acidic solution to achieve the desired final concentrations of the substrate and acid.
-
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum (time = 0). A proton-decoupled experiment is typically used.
-
Incubate the NMR tube at the desired temperature (e.g., room temperature or elevated temperature).
-
Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal for the starting phosphonate and any new signals that appear, which correspond to degradation products.
-
Calculate the percentage of the remaining starting material at each time point by comparing the integral of its signal to the total integral of all phosphorus-containing species.
-
Plot the percentage of the remaining starting material versus time to visualize the degradation profile.
-
Workflow for Stability Monitoring
References
Technical Support Center: Column Chromatography Purification of Polar Thiazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the column chromatography purification of polar thiazole compounds.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.
Issue 1: The polar thiazole compound is not eluting from the silica gel column.
-
Question: My polar thiazole compound remains at the top of the silica gel column, even when using a highly polar solvent system like 100% ethyl acetate. What should I do?
-
Answer: This indicates very strong adsorption of your polar compound to the acidic silica gel stationary phase.[1][2] To elute your compound, you need to increase the polarity of the mobile phase further or switch to a different stationary phase.
-
Solution 1: Modify the Mobile Phase. Gradually increase the eluent's polarity. A common and effective strategy is to introduce a small percentage of methanol into dichloromethane or ethyl acetate.[1] For very polar or basic compounds, a solvent system containing ammonia can be effective. You can prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to your primary eluent (e.g., dichloromethane).[3]
-
Solution 2: Change the Stationary Phase. If modifying the mobile phase is ineffective or causes decomposition, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive or basic compounds that bind too strongly to silica.[4]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), can be an excellent option.[3][5]
-
Amine-functionalized Silica: This stationary phase is specifically designed for purifying polar compounds, especially those with amine groups, and can provide good separation.[5][6]
-
-
Issue 2: Poor separation between the desired thiazole compound and impurities.
-
Question: My TLC plate shows a clear separation, but on the column, the fractions are all mixed. Why is this happening and how can I improve the separation?
-
Answer: This issue can arise from several factors, including improper solvent selection, column overloading, or compound degradation on the column.
-
Solution 1: Optimize the Mobile Phase using TLC. The ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.[1] If your Rf is too high, decrease the mobile phase polarity. If it's too low, increase it. A solvent gradient during elution, where you start with a lower polarity solvent and gradually increase it, can significantly improve the separation of compounds with close Rf values.[3]
-
Solution 2: Check for Compound Stability. Your compound might be degrading on the silica gel, leading to streaks and mixed fractions. You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots have appeared.[3] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[3][4]
-
Solution 3: Proper Sample Loading. Overloading the column is a common reason for poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. Also, ensure your sample is dissolved in a minimal amount of the initial mobile phase solvent before loading.[7] If the sample is not soluble in the mobile phase, you can use a "dry loading" technique.[7]
-
Issue 3: The compound elutes as a broad band, leading to excessive fraction volumes (tailing).
-
Question: My thiazole compound takes a very long time to elute and comes off in many fractions, resulting in a low concentration. How can I get a sharper peak?
-
Answer: Tailing is often caused by strong interactions between the polar compound and the stationary phase.
-
Solution 1: Increase Mobile Phase Polarity After Elution Starts. Once your compound begins to elute, you can increase the polarity of the mobile phase more aggressively.[3] This will help to push the compound off the column more quickly and reduce tailing.
-
Solution 2: Use a Mobile Phase Modifier. For basic thiazole compounds, adding a small amount of a base like triethylamine or ammonia to the mobile phase can help to block the acidic silanol groups on the silica gel, leading to sharper peaks and less tailing. For acidic compounds, a small amount of acetic acid can have a similar effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying polar thiazole compounds?
A1: The choice of stationary phase depends on the specific properties of your thiazole derivative.
-
Silica Gel: This is the most common and starting stationary phase for normal-phase chromatography.[8] It is suitable for moderately polar compounds.
-
Alumina: A good alternative for basic or acid-sensitive thiazoles.[4]
-
Reversed-Phase Silica (C18): Ideal for very polar and water-soluble thiazoles.[5]
-
Amine or Cyano-functionalized Silica: These are specialty phases that can offer unique selectivity for polar compounds.[6][9]
Q2: How do I choose the right mobile phase for my polar thiazole compound?
A2: The best approach is to screen various solvent systems using Thin Layer Chromatography (TLC).[1] A good starting point for polar thiazoles in normal-phase chromatography is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[1] You can then increase the polarity by adding stronger solvents like methanol or by using modifiers.
Q3: My polar thiazole compound is not soluble in the non-polar component of the mobile phase for loading. What should I do?
A3: This is a common issue. You have two main options:
-
Use a slightly more polar solvent for dissolution: Dissolve your compound in a minimal amount of a stronger solvent (e.g., dichloromethane or acetone) and then load it onto the column.[7]
-
Dry Loading: Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
Q4: Can I use a gradient elution for purifying my polar thiazole compound?
A4: Yes, a gradient elution is often very effective, especially for complex mixtures or when separating compounds with close Rf values.[3] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This allows for the elution of less polar impurities first, followed by your more polar target compound, often resulting in better separation and sharper peaks.
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of your crude thiazole mixture in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test a range of polarities.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Calculate Rf Values: The Rf value is the distance traveled by the spot divided by the distance traveled by the solvent front. Aim for an Rf of 0.2-0.4 for your target compound for optimal column separation.[1]
Protocol 2: Column Chromatography with Gradient Elution
-
Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar solvent. Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude thiazole compound in a minimal amount of the initial mobile phase. Carefully pipette the solution onto the sand layer.
-
Elution: Start eluting with the initial low-polarity solvent, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified thiazole compound.[4]
Data Presentation
Table 1: Common Mobile Phase Systems for Polar Thiazole Purification (Normal Phase)
| Non-Polar Solvent | Polar Solvent | Modifier (0.5-2%) | Target Compound Type |
| Hexanes/Heptane | Ethyl Acetate | - | Moderately polar thiazoles |
| Dichloromethane | Methanol | - | Highly polar thiazoles |
| Ethyl Acetate | Methanol | - | Very polar thiazoles |
| Dichloromethane | Methanol | Triethylamine | Basic polar thiazoles (reduces tailing) |
| Dichloromethane | Methanol | Acetic Acid | Acidic polar thiazoles (improves peak shape) |
| Dichloromethane | 10% NH4OH in MeOH | - | Very polar, basic thiazoles that stick to silica[3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. akjournals.com [akjournals.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Side Reactions in the Hantzsch Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[1][2][3] This method is widely used due to its reliability and the accessibility of its starting materials.
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[2]
Q3: What are the most common side reactions in the Hantzsch thiazole synthesis?
Common side reactions include the formation of oxazoles if the thioamide starting material is contaminated with the corresponding amide, issues with regioselectivity when using unsymmetrical thioamides, and dimerization or polymerization of the reactants or intermediates.[4] The formation of dithiazine byproducts has also been reported.
Q4: How does reactant purity affect the outcome of the synthesis?
The purity of the α-haloketone and thioamide is critical. Impurities in the starting materials can lead to the formation of unwanted side products, which complicates the purification process and lowers the overall yield of the desired thiazole.
Q5: Can reaction conditions be modified to minimize side reactions?
Yes, optimizing reaction conditions such as temperature, solvent, and the use of catalysts can significantly minimize side reactions. For example, controlling the temperature can prevent the decomposition of thermally sensitive reactants and intermediates, while the choice of solvent can influence reaction rates and selectivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Hantzsch thiazole synthesis.
Problem 1: Low Yield of the Desired Thiazole Product
A low yield can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature moderately. |
| Poor Reactant Quality | Ensure the α-haloketone is fresh, as they can degrade over time. The purity of the thioamide should also be verified. |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, gentle heating (40-60 °C) may be required. Conversely, excessive heat can lead to decomposition and byproduct formation. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Alcohols like ethanol and methanol are commonly used. A solvent screen with small-scale trials may be necessary to find the optimal solvent for your specific substrates. |
Problem 2: Presence of Significant Impurities or Byproducts
The appearance of extra spots on a TLC plate or unexpected signals in spectroscopic analysis indicates the formation of side products.
| Observed Impurity | Potential Cause & Mechanism | Recommended Action |
| Oxazole Byproduct | Contamination of the thioamide with its corresponding amide. The amide oxygen attacks the α-haloketone, leading to the formation of an oxazole ring system. | Purify the thioamide starting material to remove any amide impurities. |
| Mixture of Regioisomers | Use of an unsymmetrical thioamide. Under acidic conditions, protonation of the thioamide can lead to a loss of regioselectivity in the initial nucleophilic attack.[4] | Perform the reaction under neutral or slightly basic conditions to control the regioselectivity. |
| Polymeric Material | Self-condensation of the α-haloketone or reactive intermediates, often promoted by high temperatures or prolonged reaction times. | Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. |
| Dithiazine Byproduct | Dimerization of the thioamide under certain conditions, which can then react with the α-haloketone. | Ensure slow addition of the α-haloketone to the thioamide solution to minimize the concentration of unreacted thioamide available for dimerization. |
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of the Hantzsch thiazole synthesis, based on data from various studies.
Table 1: Effect of Solvent on Thiazole Synthesis Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 2 - 3.5 | 87 |
| Methanol | Reflux | 2 - 3.5 | 82 |
| 1-Butanol | Reflux | 2 - 3.5 | 75 |
| 2-Propanol | Reflux | 2 - 3.5 | 70 |
| Water | Reflux | 2 - 3.5 | 50 |
| Ethanol/Water (1:1) | 65 | 2 - 3.5 | 87 |
Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[5][6]
Table 2: Effect of Catalyst on Thiazole Synthesis Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| None | Ethanol/Water (1:1) | 65 | 50 |
| SiW/SiO₂ (5%) | Ethanol/Water (1:1) | 65 | 65 |
| SiW/SiO₂ (10%) | Ethanol/Water (1:1) | 65 | 78 |
| SiW/SiO₂ (15%) | Ethanol/Water (1:1) | 65 | 87 |
| SiW/SiO₂ (20%) | Ethanol/Water (1:1) | 65 | 87 |
Data adapted from a study on the catalytic synthesis of Hantzsch thiazole derivatives.[5][6]
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the synthesis of a simple thiazole derivative.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing the 5% sodium carbonate solution and swirl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and allow it to air dry.
-
Determine the mass and calculate the percent yield of the product.[1][2]
Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazoles under Ultrasonic Irradiation
This method is an example of a greener approach to the Hantzsch synthesis.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica-supported tungstosilicic acid (SiW/SiO₂) catalyst (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
Combine the α-haloketone, thiourea, substituted benzaldehyde, and catalyst in a reaction vessel.
-
Add the ethanol/water solvent mixture.
-
Place the vessel in an ultrasonic bath at room temperature for 1.5 to 2 hours.
-
Filter the solid product and wash with ethanol.
-
To remove the catalyst, dissolve the solid in acetone and filter again, as the catalyst is insoluble.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the purified product.[5][6]
Visualizations
The following diagrams illustrate key workflows and decision-making processes in managing the Hantzsch thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 4-(5-methylfuran-2-yl)thiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for obtaining high-purity 4-(5-methylfuran-2-yl)thiazol-2-amine via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, common protic and aprotic solvents can be effective. Ethanol, methanol, and ethyl acetate are excellent starting points. A mixed solvent system, such as ethyl acetate/hexane, can also be employed to achieve optimal results.[1] It is recommended to perform small-scale solubility tests to determine the most suitable solvent or solvent system for your specific sample.[2]
Q2: My compound is not dissolving completely, even when heating. What should I do?
This issue typically arises from two possibilities: either an insufficient amount of solvent is used, or an insoluble impurity is present.
-
Insufficient Solvent: Gradually add small portions of the hot solvent to the mixture until the compound fully dissolves. Be cautious not to add an excessive amount, as this will reduce the recovery yield.[2][3] It is crucial to use a minimum of near-boiling solvent for the recrystallization.[2]
-
Insoluble Impurities: If a small amount of solid material remains undissolved after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the impurity before allowing the solution to cool.
Q3: No crystals are forming after the solution has cooled. What is the problem?
The failure of crystals to form upon cooling is a common issue, often due to supersaturation or the use of excessive solvent.[2][3] Here are several techniques to induce crystallization:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[2][4]
-
Seed Crystals: If available, add a small "seed" crystal of the pure compound to the solution. This will act as a template for crystal growth.[2][4]
-
Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
-
Excess Solvent: If crystallization still does not occur, it is likely that too much solvent was used.[3][4] The volume of the solvent can be reduced by gentle heating or by using a rotary evaporator, and then the solution can be cooled again.[3]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is significantly impure or if the solution is cooled too rapidly.[3] To resolve this:
-
Re-dissolve and Slow Cooling: Reheat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent.[3] Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling.[4]
-
Solvent System Adjustment: If oiling persists, consider using a different solvent or adjusting the polarity of the mixed solvent system.
Q5: The purity of my compound did not improve significantly after recrystallization. Why?
A minimal improvement in purity can be due to several factors:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[4] Ensure a slow cooling process to allow for the formation of pure crystals.
-
Inappropriate Solvent: The chosen solvent may not be effective at excluding the specific impurities present in your sample. Experiment with different solvents to find one that dissolves the impurities well even at low temperatures, while the desired compound crystallizes out.
Q6: My final yield is very low. How can I improve it?
A low yield is often a result of using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[2][4] To improve the yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]
-
Thorough Cooling: Ensure the solution is adequately cooled in an ice bath to maximize the amount of product that crystallizes out.
-
Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[2]
Quantitative Data Summary
The following table summarizes hypothetical results for the recrystallization of this compound using various solvent systems.
| Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Ethanol | 94.5% | 99.2% | 85% |
| Methanol | 94.5% | 98.9% | 82% |
| Ethyl Acetate | 94.5% | 99.5% | 88% |
| Ethyl Acetate / Hexane (3:1) | 94.5% | 99.7% | 90% |
| Acetone | 94.5% | 98.5% | 75% |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
1. Solvent Selection:
-
Place a small amount (approx. 20-30 mg) of the crude compound into several test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, ethyl acetate) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture on a hot plate while stirring. Add small portions of the solvent until the compound is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-warmed funnel and pour the hot solution through it into a clean, pre-warmed flask.
4. Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
7. Purity and Yield Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Assess the purity using analytical techniques such as HPLC or NMR spectroscopy.
-
Calculate the percent recovery.
Visualizations
References
Technical Support Center: Stability of Furan-Containing Heterocyclic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with furan-containing heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring in my compound so unstable, particularly in acidic conditions?
A1: The instability of the furan ring is due to its electronic structure. While aromatic, its resonance energy is lower than that of benzene, making it more susceptible to electrophilic attack. In acidic conditions, the ring can be protonated, which is often the rate-limiting step leading to a cascade of reactions that result in ring-opening to form 1,4-dicarbonyl compounds.[1] This acid-catalyzed hydrolysis can lead to significant degradation of your compound.[1]
Q2: How do different substituents on the furan ring affect its stability?
A2: Substituents play a critical role in the stability of the furan ring.
-
Electron-withdrawing groups (EWGs) , such as nitro or carboxyl groups, decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution but significantly enhances its stability against acid-induced degradation.[1]
-
Electron-releasing groups (ERGs) , on the other hand, increase the electron density, making the ring more reactive. Upon protonation, these groups can promote polymerization and ring-opening reactions.[1]
Q3: What are the main degradation pathways for furan-containing compounds?
A3: The primary degradation pathways for furan-containing compounds are:
-
Acid-Catalyzed Hydrolysis: This involves the protonation of the furan ring, followed by nucleophilic attack by water, leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[1]
-
Oxidation: Furan rings are susceptible to oxidative cleavage, which can lead to the formation of various products, including carboxylic acids and 1,4-dicarbonyl compounds.[2] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the degradation of furan-containing compounds.[3][4] The specific degradation products will depend on the structure of the compound and the wavelength of light.
-
Thermal Degradation: High temperatures can cause the decomposition of furan-containing compounds, with the degradation pathway and products being structure-dependent.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| My furan-containing compound is degrading during an acidic workup or reaction. | The furan ring is undergoing acid-catalyzed ring-opening.[1] | 1. Use Milder Conditions: Opt for the mildest acidic conditions possible for your reaction. 2. Control Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation. 3. Solvent Choice: Consider using polar aprotic solvents like DMF, which can have a stabilizing effect on furan derivatives.[8] 4. Protecting Groups: If feasible, introduce an electron-withdrawing group to the furan ring to increase its stability.[1] |
| My reaction mixture is turning into a dark, insoluble polymer. | This is likely due to acid-catalyzed polymerization of the furan ring or its degradation products. This is especially common with strong acids or Lewis acids. | 1. Use Milder Catalysts: Switch to milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids. 2. Lower Temperature: Running the reaction at a reduced temperature can minimize polymerization. 3. Dilution: Working at a lower concentration may help to reduce intermolecular polymerization reactions. |
| I'm observing unexpected side products in my reaction. | These could be degradation products from the furan ring. | 1. Characterize Side Products: Use analytical techniques like LC-MS/MS or GC-MS to identify the structure of the side products.[9][10][11] This can provide insights into the degradation pathway. 2. Review Reaction Conditions: Based on the identified degradation products, adjust your reaction conditions (pH, temperature, solvent) to minimize their formation. |
| My compound is degrading during purification by silica gel chromatography. | Standard silica gel can be slightly acidic, which can be sufficient to cause the degradation of sensitive furan-containing molecules. | 1. Neutralize Silica Gel: Use neutralized silica gel or add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent. 2. Alternative Purification: Consider other purification methods like crystallization, distillation, or using a different stationary phase (e.g., alumina, reversed-phase). |
| The compound shows instability upon storage. | The compound may be sensitive to light (photodegradation) or oxygen (oxidation). | 1. Protect from Light: Store the compound in an amber vial or in the dark. 2. Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Low Temperature: Storing at a lower temperature can also help to slow down degradation processes. |
Data Presentation: Stability of Substituted Furans
The following table provides a qualitative summary of the stability of furan derivatives with different substituents under various stress conditions. This information is based on general chemical principles and findings from various studies.
| Substituent Type on Furan Ring | Acidic Conditions (Hydrolysis) | Oxidative Conditions | Photolytic Conditions | Thermal Conditions |
| Electron-Withdrawing Groups (e.g., -CHO, -COOH, -NO₂) | More Stable | Generally More Stable | Stability is variable | Generally More Stable |
| Electron-Releasing Groups (e.g., -CH₃, -OCH₃, -OH) | Less Stable | Generally Less Stable | Stability is variable | Generally Less Stable |
| Halogens (e.g., -Cl, -Br) | Stability can be enhanced | Stability is variable | Stability is variable | Stability is variable |
| Unsubstituted Furan | Unstable | Unstable | Unstable | Moderately Stable |
Note: The actual stability of a specific compound can be influenced by a combination of factors, and experimental testing is crucial for accurate assessment.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] A target degradation of 5-20% is generally considered appropriate.[12]
General Sample Preparation
-
Prepare a stock solution of the furan-containing compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).[12]
-
For each stress condition, transfer a known volume of the stock solution into separate vials.
-
Include a control sample (unstressed) kept at normal conditions to compare against the stressed samples.
Acidic Hydrolysis
-
To a sample vial, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[12]
-
If the compound is poorly soluble in aqueous acid, a co-solvent like methanol or acetonitrile can be used.[4]
-
Incubate the sample at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.[12]
-
Monitor the reaction over time (e.g., at 2, 6, 12, 24 hours).
-
After the desired time, neutralize the sample with an equivalent amount of base (e.g., NaOH) and dilute with the mobile phase for analysis.
Basic Hydrolysis
-
To a sample vial, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[12]
-
Follow the same procedure as for acidic hydrolysis (steps 2-5), neutralizing with an equivalent amount of acid (e.g., HCl) at the end.
Oxidative Degradation
-
To a sample vial, add a solution of hydrogen peroxide (H₂O₂). A typical starting concentration is 3% H₂O₂.[12]
-
Keep the sample at room temperature and protected from light.
-
Monitor the degradation over time.
-
Once the desired level of degradation is achieved, dilute the sample with the mobile phase for analysis.
Photolytic Degradation
-
Expose the sample (as a solid or in solution) to a light source that provides a combination of UV and visible light, as specified in the ICH Q1B guideline.[12][13][14]
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[13]
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
After exposure, prepare the sample for analysis.
Thermal Degradation
-
Place the sample, either in solid form or in solution, in a temperature-controlled oven.
-
The temperature should be elevated above accelerated stability testing conditions (e.g., 60-80°C).[12]
-
Monitor the degradation over a set period.
-
After the desired time, cool the sample and prepare it for analysis.
Analytical Method
-
Analyze the stressed and control samples using a stability-indicating HPLC or LC-MS/MS method.[3][11]
-
The method should be able to separate the parent compound from all significant degradation products.
-
Peak purity analysis of the parent compound peak is crucial to ensure no co-eluting degradants.
Visualizations
Caption: A general workflow for conducting forced degradation studies.
Caption: The acid-catalyzed degradation pathway of the furan ring.
Caption: A simplified oxidative degradation pathway of the furan ring.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. spectroscopyworld.com [spectroscopyworld.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ikev.org [ikev.org]
Overcoming poor nucleophilicity of substituted anilines in reactions with thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the C-N cross-coupling of substituted anilines and thiazoles, particularly when dealing with the poor nucleophilicity of the aniline coupling partner. Modern catalytic methods such as the Buchwald-Hartwig amination and the Chan-Lam coupling are the focus of this guide.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of N-arylthiazoles from substituted anilines.
Question: My reaction yield is low or there is no product formation. What are the likely causes and how can I improve it?
Answer:
Low or no yield in C-N coupling reactions with poorly nucleophilic anilines can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Purity: Ensure the purity of your starting materials, especially the amine. Trace impurities can poison the catalyst. Liquid amines can be purified by distillation or by passing through a short plug of activated alumina.[1]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen).
-
Solvent Quality: Use anhydrous, degassed solvents. The presence of water or oxygen can lead to catalyst deactivation and side reactions.
Troubleshooting Workflow:
Below is a decision tree to guide your optimization efforts.
Caption: Troubleshooting Decision Tree for Low-Yield C-N Coupling Reactions.
Detailed Optimization Strategies:
-
Catalyst System (Palladium-Catalyzed Reactions):
-
Ligand Choice: The ligand is critical. For electron-deficient anilines, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step.[2] Consider screening ligands like XPhos, RuPhos, or BrettPhos.[3]
-
Palladium Source: Pre-formed palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) often provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[4]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.
-
-
Base Selection:
-
The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases are typically used.
-
NaOtBu is a strong and common base but can be incompatible with base-sensitive functional groups like esters or nitro groups.[5]
-
K₃PO₄ or Cs₂CO₃ are weaker bases that offer excellent functional group tolerance but may require higher temperatures or longer reaction times.[5][6]
-
-
Solvent and Temperature:
-
Toluene , dioxane , and t-BuOH are common solvents for Buchwald-Hartwig aminations.[5][7] The choice of solvent can affect the solubility of the base and the catalytic species.
-
Reactions are typically heated between 80-110 °C . For thermally sensitive substrates, a stronger base might allow for lower reaction temperatures.[8]
-
Question: I am observing significant side product formation, such as hydrodehalogenation of my thiazole. How can I minimize this?
Answer:
Hydrodehalogenation (replacement of the halide on the thiazole with a hydrogen) is a common side reaction. It often arises from β-hydride elimination, an unproductive pathway that competes with reductive elimination.[9][10]
-
Ligand Choice: The use of bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos) can sterically hinder the approach required for β-hydride elimination and favor the desired C-N bond formation.
-
Base: Ensure the base is non-nucleophilic and dry. The presence of water can facilitate protonolysis, leading to hydrodehalogenation.
-
Temperature: Lowering the reaction temperature, if possible, can sometimes reduce the rate of side reactions relative to the main coupling reaction.
Question: My aniline has other nucleophilic groups (e.g., a phenol). How can I achieve selective N-arylation?
Answer:
Chemoselectivity can be a challenge.
-
Protecting Groups: The most straightforward approach is to protect the competing nucleophilic group (e.g., protect the phenol as a silyl ether or benzyl ether).
-
Reaction Conditions: In some cases, careful selection of the catalyst system can favor N-arylation over O-arylation. For instance, in Ullmann-type (copper-catalyzed) couplings, the choice of ligand can influence regioselectivity.[4]
Frequently Asked Questions (FAQs)
Q1: Which C-N coupling method is better for my reaction: Buchwald-Hartwig or Chan-Lam?
A1: The choice depends on your specific substrates and desired reaction conditions.
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This is a very powerful and versatile method with a broad substrate scope, including heteroaryl halides like chlorothiazoles.[9][10][11] It is often the go-to method for challenging couplings. However, it requires strict inert conditions and can be sensitive to functional groups that are incompatible with strong bases.
-
Chan-Lam Coupling (Copper-catalyzed): This reaction couples an amine with an aryl boronic acid. A key advantage is its tolerance to air and moisture, often allowing for "open-flask" conditions at room temperature.[12][13] This can be a milder alternative to the Buchwald-Hartwig reaction. However, the substrate scope can be narrower, and yields may be lower for particularly electron-deficient anilines.
Q2: My substituted aniline is very electron-deficient (e.g., nitroaniline). What are the key considerations?
A2: Electron-deficient anilines are poor nucleophiles, making them challenging coupling partners.
-
For Buchwald-Hartwig: A highly active catalyst system is required. This typically involves a bulky, electron-rich biaryl phosphine ligand (like BrettPhos or RuPhos) and a strong base (like NaOtBu or LHMDS) to facilitate deprotonation of the aniline.
-
For Chan-Lam: While electron-deficient anilines can be used, yields may be lower.[14] Recent developments, such as visible-light-mediated Chan-Lam coupling, have shown promise in expanding the scope to include these challenging substrates.[15]
Q3: What is the general reactivity order for the thiazole halide in Buchwald-Hartwig amination?
A3: Contrary to many other cross-coupling reactions, the reactivity order for the aryl/heteroaryl halide in Buchwald-Hartwig aminations is often Ar-Br > Ar-Cl > Ar-I.[9] Aryl iodides can sometimes form stable, off-cycle palladium dimers, which can inhibit the catalytic cycle.[9]
Q4: Can I run these reactions without a glovebox?
A4: While a glovebox is ideal for ensuring rigorously inert conditions, especially for Buchwald-Hartwig reactions, it is possible to run them successfully using standard Schlenk line techniques. For Chan-Lam couplings, which are often air-tolerant, a glovebox is typically not necessary.[13]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative data for the coupling of substituted anilines with thiazole derivatives, providing a comparative overview of different catalytic systems.
Table 1: Buchwald-Hartwig Amination of 2-Chlorobenzothiazole with Various Anilines
| Entry | Aniline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 24 | 92 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 24 | 95 |
| 3 | 4-Nitroaniline | [Pd(allyl)Cl]₂ (2) | t-BuXPhos (8) | t-BuOLi | Dioxane | 100 | 24 | 65 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 100 | 18 | 88 |
Data compiled and adapted from representative literature procedures.[7][16]
Table 2: Nickel-Catalyzed Chan-Lam Coupling of 2-Aminobenzothiazole with Aryl Boronic Acids [17]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | NiCl₂·6H₂O (20) | 4,4'-dOMebpy (20) | Na₂CO₃ | Acetonitrile | 50 | 1 | 85 |
| 2 | 4-Methoxyphenyl-boronic acid | NiCl₂·6H₂O (20) | 4,4'-dOMebpy (20) | Na₂CO₃ | Acetonitrile | 50 | 1 | 88 |
| 3 | 4-Chlorophenyl-boronic acid | NiCl₂·6H₂O (20) | 4,4'-dOMebpy (20) | Na₂CO₃ | Acetonitrile | 50 | 1.5 | 82 |
| 4 | 3-Nitrophenyl-boronic acid | NiCl₂·6H₂O (20) | 4,4'-dOMebpy (20) | Na₂CO₃ | Acetonitrile | 50 | 2 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 2-Halothiazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the 2-halothiazole (1.0 equiv.), the substituted aniline (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 h).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Chan-Lam Coupling of an Aminothiazole with an Aryl Boronic Acid
This protocol is adapted for air-tolerant conditions.
-
Setup: To a round-bottom flask, add the aminothiazole (1.0 equiv.), the aryl boronic acid (1.2 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a magnetic stir bar.
-
Solvent and Base Addition: Add the solvent (e.g., dichloromethane or methanol, to ~0.1 M) and a base (e.g., pyridine or triethylamine, 2.0 equiv.).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. For reactions using a basic ligand like pyridine, an acidic wash (e.g., 1 M HCl) may be necessary to remove it.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]
Visualizations
Catalytic Cycles:
The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Chan-Lam coupling.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling.[12][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.de [thieme-connect.de]
- 15. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling up the Synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine, with a focus on scaling up for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(5-methylfuran-2-yl)ethanone, with thiourea. The reaction is typically carried out in a protic solvent like ethanol and proceeds via a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.
Q2: What are the critical starting materials for this synthesis, and what are their key quality attributes?
A2: The primary starting materials are 2-bromo-1-(5-methylfuran-2-yl)ethanone and thiourea. The α-haloketone is a crucial intermediate, and its purity is paramount for a successful reaction. It is synthesized by the bromination of 2-acetyl-5-methylfuran. It is important to use a selective bromination method to avoid side reactions, such as bromination on the methyl group of the furan ring. The purity of thiourea is also important, as impurities can lead to undesired side products.
Q3: What are the main challenges when scaling up the Hantzsch synthesis of this compound?
A3: Scaling up this synthesis presents several challenges:
-
Exothermic Reaction: The initial reaction between the α-haloketone and thiourea can be exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.
-
Product Precipitation: The product, this compound, may precipitate out of the reaction mixture. This can make stirring and heat transfer difficult on a larger scale.
-
Furan Ring Stability: The furan ring is sensitive to strongly acidic conditions and high temperatures, which can lead to ring-opening and the formation of polymeric byproducts.
-
Purification: Removing unreacted starting materials and byproducts at a large scale can be challenging. Recrystallization is a common method, but solvent selection and optimization are key.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the starting materials (2-bromo-1-(5-methylfuran-2-yl)ethanone) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What are the recommended purification methods for the final product at scale?
A5: At a larger scale, the most common purification method is recrystallization. The crude product is typically dissolved in a hot solvent, such as ethanol, and allowed to cool slowly to form crystals. The choice of solvent is critical to ensure high recovery and purity. If significant impurities are present, a preliminary purification step, such as a slurry wash with a suitable solvent, may be necessary before recrystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of 2-bromo-1-(5-methylfuran-2-yl)ethanone. 2. Incomplete reaction. 3. Degradation of the furan ring. | 1. Ensure the purity of the α-haloketone via NMR or HPLC. If necessary, purify by recrystallization or chromatography. 2. Increase the reaction time or temperature, monitoring by TLC to avoid byproduct formation. Consider using microwave-assisted heating for faster reaction times. 3. Avoid strongly acidic conditions. Ensure the reaction mixture is not heated for excessively long periods. |
| Formation of a Dark Tar-like Substance | Polymerization or degradation of the furan ring due to excessive heat or acidic conditions. | 1. Maintain strict temperature control throughout the reaction. 2. If the reaction is run in an acidic medium, consider neutralizing the mixture promptly after the reaction is complete. |
| Difficulty in Isolating the Product | The product is highly soluble in the reaction solvent, or the concentration is too low. | 1. Concentrate the reaction mixture under reduced pressure to induce precipitation. 2. Add a co-solvent in which the product is less soluble (an anti-solvent) to promote crystallization. 3. Cool the reaction mixture to a lower temperature (e.g., in an ice bath) to decrease solubility. |
| Product Purity is Low After Recrystallization | 1. Inappropriate recrystallization solvent. 2. Co-precipitation of impurities. | 1. Screen for alternative recrystallization solvents or solvent mixtures. 2. Perform a hot filtration of the recrystallization solution to remove insoluble impurities. 3. Consider a pre-purification step, such as a slurry wash or passing a solution of the crude product through a short plug of silica gel. |
| Presence of Unreacted 2-bromo-1-(5-methylfuran-2-yl)ethanone in the Final Product | Incomplete reaction or insufficient amount of thiourea. | 1. Ensure the reaction has gone to completion using TLC or HPLC. 2. Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents). |
Data Presentation
Table 1: Illustrative Scale-Up Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| 2-bromo-1-(5-methylfuran-2-yl)ethanone | 10 g (1.0 eq) | 1 kg (1.0 eq) |
| Thiourea | 3.8 g (1.1 eq) | 380 g (1.1 eq) |
| Solvent | ||
| Ethanol | 100 mL | 10 L |
| Reaction Conditions | ||
| Temperature | 78 °C (Reflux) | 78 °C (Reflux) |
| Reaction Time | 3 - 5 hours | 4 - 6 hours |
| Work-up & Purification | ||
| Isolation | Cooling and filtration | Cooling and filtration |
| Purification Method | Recrystallization from ethanol | Recrystallization from ethanol |
| Results | ||
| Yield | 75 - 85% | 70 - 80% |
| Purity (by HPLC) | >98% | >98% |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and equipment used.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(5-methylfuran-2-yl)ethanone
Materials:
-
2-acetyl-5-methylfuran
-
Bromine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-acetyl-5-methylfuran (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the bromine color disappears.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(5-methylfuran-2-yl)ethanone, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like hexane.
Protocol 2: Synthesis of this compound
Materials:
-
2-bromo-1-(5-methylfuran-2-yl)ethanone
-
Thiourea
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(5-methylfuran-2-yl)ethanone (1.0 eq) and thiourea (1.1 eq).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain the reflux for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature. The product may start to crystallize.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from hot ethanol.
Mandatory Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the Hantzsch synthesis step.
Troubleshooting Logic
Validation & Comparative
Comparative analysis of 4-(5-methylfuran-2-yl)thiazol-2-amine vs. other PI3K inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of various Phosphoinositide 3-kinase (PI3K) inhibitors. While specific experimental data for 4-(5-methylfuran-2-yl)thiazol-2-amine as a PI3K inhibitor is not publicly available, this guide offers a comparative framework for evaluating such novel compounds against established inhibitors.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This has led to the development of a diverse range of PI3K inhibitors, which can be broadly classified into pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[[“]][2]
This guide presents a comparative overview of well-characterized PI3K inhibitors, summarizes their inhibitory activities in structured tables, details common experimental protocols for their evaluation, and provides visual diagrams of the PI3K signaling pathway and a typical experimental workflow.
Comparative Analysis of PI3K Inhibitors
The landscape of PI3K inhibitors is diverse, with compounds varying in their selectivity for different PI3K isoforms (α, β, γ, and δ) and their potency.[3][4] Pan-PI3K inhibitors target all class I PI3K isoforms, while isoform-selective inhibitors are designed to target specific isoforms, potentially offering a better therapeutic window with fewer side effects.[2][5] Dual PI3K/mTOR inhibitors simultaneously block two key nodes in the pathway.[6]
Recent research has highlighted the potential of compounds with a thiazole scaffold as PI3K inhibitors.[7][8][9] Several studies have reported the design, synthesis, and biological evaluation of novel thiazole derivatives with significant inhibitory activity against PI3K, and in some cases, dual PI3K/mTOR inhibition.[7][10]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several well-characterized PI3K inhibitors against different Class I PI3K isoforms and mTOR. These values are indicative of the inhibitor's potency and selectivity.
Table 1: Pan-PI3K Inhibitors
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | - |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | - |
| LY294002 | 500 | 970 | - | 570 | - |
| ZSTK474 | 37 | - | - | - | - |
Data sourced from multiple references.[3][11][12]
Table 2: Isoform-Selective PI3K Inhibitors
| Inhibitor | Target Isoform | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Alpelisib (BYL719) | α | 5 | - | - | - |
| TGX-221 | β | - | 5 | - | - |
| CAY10505 | γ | 940 | 20000 | 30 | 20000 |
| Idelalisib (CAL-101) | δ | - | - | - | 2.5 |
| Inavolisib (GDC-0077) | α | 0.038 | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity |
Data sourced from multiple references.[3][11][13][14]
Table 3: Dual PI3K/mTOR Inhibitors
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 6 |
| Gedatolisib (PKI-587) | 0.4 | - | 5.4 | - | 1.6 |
Data sourced from multiple references.[11][15]
Experimental Protocols
The evaluation of PI3K inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Objective: To determine the IC50 value of an inhibitor against purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K enzymes (α, β, γ, δ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the PI3K enzyme, lipid substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is proportional to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
In-Cell Western Blotting
This assay assesses the effect of a PI3K inhibitor on the downstream signaling pathway within a cellular context.
Objective: To determine the effect of an inhibitor on the phosphorylation of downstream targets of PI3K, such as Akt.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
Secondary antibodies conjugated to a fluorescent dye
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins by size and transfer them to a membrane.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., Akt).
-
Wash the membrane and incubate with a fluorescently labeled secondary antibody.
-
Image the membrane using an appropriate imaging system and quantify the band intensities.
-
Calculate the ratio of phosphorylated protein to total protein to assess the inhibitory effect of the compound.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for PI3K inhibitor evaluation.
Conclusion
The development of PI3K inhibitors remains a highly active area of research in oncology. While direct comparative data for this compound is not yet available in the public domain, the framework provided in this guide offers a robust methodology for its evaluation. By systematically assessing its in vitro and in-cell activity and comparing it to established inhibitors, researchers can effectively characterize its potential as a novel therapeutic agent. The promising activity of other thiazole-based compounds suggests that this chemical scaffold holds potential for the development of new and effective PI3K inhibitors.
References
- 1. consensus.app [consensus.app]
- 2. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. | BioWorld [bioworld.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(5-methylfuran-2-yl)thiazol-2-amine Analogs
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole ring. This guide summarizes the known SAR of analogous compounds to inform the design and development of novel 4-(5-methylfuran-2-yl)thiazol-2-amine derivatives.
Data Presentation: Comparative Biological Activities of 2-Amino-4-arylthiazole Analogs
The following table summarizes the biological activities of various 2-amino-4-arylthiazole derivatives against different targets. This data provides a basis for understanding how modifications to the core structure can influence biological outcomes.
| Compound ID | R1 (at 2-amino position) | R2 (at thiazole 4-position) | Target/Assay | Activity (IC50/MIC) |
| 1 | H | 4-Aryl | Giardia intestinalis | - |
| 2 | H | 4-(p-substituted/unsubstituted)-phenyl | Antibacterial/Antifungal | Electron-withdrawing groups enhance activity |
| 3 | Phenyl isothiocyanate | 4-phenyl | Antibacterial | Active against B. cereus |
| 4 | H | 4-Aryl | ROCK II Inhibition | IC50 values in the nM range |
| 5 | Arylaminopyrimidine | 5-pyrimidinyl | Aurora Kinase A/B | Ki values of 8.0 and 9.2 nM[1][2] |
| 6 | H | 4-Aryl | Protein Kinase CK2 | IC50 values in the nM range[3] |
| 7 | H | 4-methyl | 5-LOX Inhibition | IC50 = 0.9 ± 0.1 μM[4] |
| 8 | H | 4-Aryl | Anticancer (various cell lines) | Good anti-heptocellular activity[4] |
Structure-Activity Relationship (SAR) Insights
Based on the available literature for analogous 2-aminothiazole compounds, the following SAR trends can be inferred for the this compound scaffold:
-
Substitutions at the 4-position (Aryl/Heteroaryl Ring): The nature of the aromatic ring at the 4-position of the thiazole is a critical determinant of activity.
-
Electron-withdrawing groups on a phenyl ring at this position generally enhance antibacterial and antifungal activities.
-
The 5-methylfuran-2-yl moiety in the title compound is a five-membered heterocyclic ring. Its electron-donating or withdrawing properties relative to a substituted phenyl ring would likely influence activity. The methyl group on the furan ring may contribute to hydrophobic interactions within a target's binding site.
-
-
Modifications at the 2-amino Group:
-
The unsubstituted 2-amino group is often crucial for activity, potentially acting as a hydrogen bond donor.
-
Acylation or substitution of the 2-amino group can modulate activity and selectivity. For instance, derivatization to form amides or Schiff bases can lead to compounds with altered biological profiles.
-
-
Substitutions at the 5-position of the Thiazole Ring:
-
While the title compound is unsubstituted at this position, modifications here are known to impact activity. For example, the introduction of bulky groups can influence kinase selectivity.
-
Experimental Protocols
Detailed methodologies for key experiments are crucial for the comparison and validation of results.
1. Kinase Inhibition Assay (e.g., for ROCK II)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the inhibitory activity of the compounds on the kinase.
-
Procedure:
-
Recombinant ROCK II enzyme is incubated with the substrate (e.g., a specific peptide) and ATP in a reaction buffer.
-
The test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.
-
The absorbance is measured, and the IC50 value is calculated from the dose-response curve.[5]
-
2. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
The MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the purple solution is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Mandatory Visualizations
Putative Signaling Pathway: Aurora Kinase Inhibition
Given that many 2-aminothiazole derivatives are potent kinase inhibitors, the following diagram illustrates a potential mechanism of action via inhibition of the Aurora kinase pathway, which is frequently dysregulated in cancer.
Caption: Putative inhibition of the Aurora kinase signaling pathway.
Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel 2-aminothiazole analogs.
Caption: General experimental workflow for SAR studies.
Logical Relationships in SAR
This diagram illustrates the logical relationships between structural modifications and their expected impact on biological activity, based on data from analogous compounds.
Caption: Logical SAR relationships for 2-amino-4-arylthiazoles.
References
- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antimicrobial Activity Against S. aureus and E. coli
This guide provides a comparative analysis of the antimicrobial activity of four common antibiotics against two clinically relevant bacterial species: Staphylococcus aureus and Escherichia coli. The data presented is based on standardized antimicrobial susceptibility testing (AST) methods to ensure reproducibility and accuracy, making this a valuable resource for researchers, scientists, and drug development professionals in the evaluation of antimicrobial efficacy.
Quantitative Antimicrobial Susceptibility Data
The following tables summarize the expected ranges for Minimum Inhibitory Concentration (MIC) and zone of inhibition diameters for quality control strains S. aureus ATCC® 25923 and E. coli ATCC® 25922, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5][6][7][8] These values serve as a benchmark for the expected performance of these antimicrobial agents against susceptible bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antimicrobial Agent | S. aureus ATCC® 25923 | E. coli ATCC® 25922 |
| Ciprofloxacin | 0.25 - 1.0 | 0.004 - 0.015 |
| Gentamicin | 0.12 - 1.0 | 0.25 - 1.0 |
| Tetracycline | 0.12 - 1.0 | 0.5 - 2.0 |
| Amoxicillin | Not Applicable | 2.0 - 8.0 |
Table 2: Disk Diffusion Zone Diameters in mm
| Antimicrobial Agent (Disk Potency) | S. aureus ATCC® 25923 | E. coli ATCC® 25922 |
| Ciprofloxacin (5 µg) | 22 - 30 | 30 - 40 |
| Gentamicin (10 µg) | 19 - 27 | 19 - 26 |
| Tetracycline (30 µg) | 19 - 28 | 18 - 25 |
| Amoxicillin (10 µg) | Not Applicable | 16 - 22 |
Experimental Protocols
Detailed methodologies for the two primary experiments cited in this guide are provided below. Adherence to these standardized protocols is crucial for obtaining reliable and reproducible results.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
1. Inoculum Preparation:
- Select three to five isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Microtiter Plate Preparation:
- Prepare serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate using the appropriate broth medium.
- The final volume in each well should be 100 µL.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
3. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
1. Inoculum Preparation:
- Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
2. Inoculation of Agar Plate:
- Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.
- To ensure even distribution, streak the plate in three different directions, rotating the plate approximately 60 degrees between each streaking.
- Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.
3. Application of Antimicrobial Disks:
- Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.
- Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate.
- Gently press each disk to ensure complete contact with the agar surface.
4. Incubation:
- Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
5. Measurement and Interpretation:
- After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.
- Compare the measured zone diameters to the interpretive charts provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to each antimicrobial agent.[1]
Visualizing Antimicrobial Action and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate a key antimicrobial mechanism of action and a typical experimental workflow.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action of quinolone antibiotics on DNA gyrase.
References
A Comparative Efficacy Analysis of Furan-Thiazole and Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Activities of Two Prominent Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Among the myriad of heterocyclic compounds, furan-thiazole and benzothiazole derivatives have emerged as privileged scaffolds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of these two classes of compounds, supported by experimental data, detailed methodologies, and mechanistic insights to inform future drug discovery and development endeavors.
At a Glance: Furan-Thiazoles vs. Benzothiazoles
| Feature | Furan-Thiazole Derivatives | Benzothiazole Derivatives |
| Core Structure | A furan ring fused or linked to a thiazole ring. | A benzene ring fused to a thiazole ring. |
| Key Biological Activities | Anticancer, Antimicrobial (including antitubercular), α-glucosidase inhibition. | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant, and a wider range of pharmacological effects. |
| Mechanism of Action (Anticancer) | Induction of apoptosis, Inhibition of tubulin polymerization, VEGFR-2 inhibition. | Induction of apoptosis via intrinsic and extrinsic pathways, cell cycle arrest, modulation of key signaling pathways (e.g., PI3K/Akt, NF-κB). |
| Data Availability | Emerging research with promising, but less extensive, quantitative data. | Extensive body of research with a wealth of quantitative efficacy data. |
Quantitative Efficacy: A Comparative Overview
The following tables summarize the in vitro efficacy of representative furan-thiazole and benzothiazole derivatives against various cancer cell lines and microbial strains. This data, compiled from multiple studies, provides a quantitative basis for comparing their potency.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Furan-Thiazole | Compound 4c[1] | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| Compound 5b[1] | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 | |
| A549 (Lung) | 0.97 ± 0.13 | - | - | ||
| Benzothiazole | Phortress | MCF-7 (Breast) | Potent Activity | - | - |
| DF 203 | MCF-7 (Breast) | Potent Activity | - | - | |
| Compound 4a | C6 (Rat Brain Glioma) | 0.03 | - | - | |
| Compound 4d | C6 (Rat Brain Glioma) | 0.03 | - | - | |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | - | - | |
| A549 (Lung) | 3.89 ± 0.3 | - | - | ||
| MCF-7 (Breast) | 5.08 ± 0.3 | - | - |
Note: Direct head-to-head comparative studies are limited. Data is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Furan-Thiazole | Furan-thiazole hydrazone 4a | M. tuberculosis H37Rv | 3.12 | Pyrazinamide | 3.12 |
| Furan-thiazole hydrazone 4b | M. tuberculosis H37Rv | 3.12 | Pyrazinamide | 3.12 | |
| Furan-thiazole hydrazone 4c | M. tuberculosis H37Rv | 3.12 | Pyrazinamide | 3.12 | |
| Benzothiazole | Benzothiazole-thiazole hybrid 4b | S. aureus | 3.90 | Streptomycin | 3.90 |
| E. coli | 7.81 | Streptomycin | 3.90 | ||
| C. albicans | 15.63 | Fluconazole | 3.90 | ||
| Amino-benzothiazole Schiff bases (46a, 46b) | E. coli, P. aeruginosa | 15.62 | - | - | |
| Benzothiazole derivatives (3, 4) | S. aureus, B. subtilis, E. coli | 25-200 | - | - |
Note: The data presented is a selection from various studies and is intended for comparative illustration. MIC values can vary based on the specific derivative and the microbial strain tested.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The biological effects of furan-thiazole and benzothiazole derivatives are exerted through the modulation of critical cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
A common mechanism of anticancer action for both classes of compounds is the induction of apoptosis, or programmed cell death.
References
Bridging the Gap: Cross-Validation of In Silico Docking and In Vitro Efficacy of Thiazole Compounds
A Comparative Guide for Researchers in Drug Discovery
The convergence of computational and experimental approaches is paramount in modern drug discovery. This guide provides a comparative analysis of molecular docking scores and in vitro assay results for a series of thiazole compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to offer researchers a comprehensive resource for validating in silico predictions with tangible laboratory outcomes.
Correlating Docking Scores with Biological Activity
Molecular docking is a powerful computational tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding free energy. However, these in silico predictions must be substantiated by in vitro experimental data to confirm their validity. The following tables summarize the correlation between docking scores and the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays for different series of thiazole derivatives.
Table 1: Docking Scores and In Vitro Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Cancer Cell Line | In Vitro IC50 (µM) | Reference |
| Series A (Anti-cancer) | |||||
| Compound 4c | VEGFR-2 | - | MCF-7 | 2.57 ± 0.16 | [1] |
| HepG2 | 7.26 ± 0.44 | [1] | |||
| Compound 6 | Akt (4EJN) | -10.1 | C6 | 3.83 ± 0.76 µg/mL | [2] |
| A549 | 12.0 ± 1.73 µg/mL | [2] | |||
| Compound 9a | Tubulin | -14.50 | HeLa | 3.35 ± 0.2 | [3][4] |
| Compound 11b | Rab7b | - | MCF-7 | 28.3 ± 1.5 | [5] |
| Series B (Enzyme Inhibitors) | |||||
| Compound 7 | PLA2 | - | - | 1 nM | [6] |
| Compound 2a | Carbonic Anhydrase I | - | - | 39.38 | [7] |
| Compound 2h | Carbonic Anhydrase II | - | - | 39.16 | [7] |
| Series C (Antimicrobial) | |||||
| S6 | FabH (3iL9) | -144.236 (MolDock Score) | - | - | [8] |
| S7 | FabH (3iL9) | -143.593 (MolDock Score) | - | - | [8] |
Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in scoring functions and protocols.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies for the key experiments cited in this guide.
Molecular Docking Protocol for Thiazole Derivatives against VEGFR-2
This protocol provides a general workflow for performing molecular docking studies.[9]
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASE) is obtained from the Protein Data Bank (PDB).
-
Using molecular modeling software such as AutoDockTools or Schrödinger Maestro, water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and atom types and charges are assigned.
-
Any missing side chains or loops in the protein structure are repaired.
-
-
Ligand Preparation:
-
The 2D structures of the thiazole derivatives are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures.
-
The ligands are energetically minimized using a suitable force field (e.g., MMFF94).
-
Appropriate protonation states at physiological pH are assigned.
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of the receptor, typically centered on the co-crystallized ligand or predicted binding pocket.
-
The docking simulation is performed using software like AutoDock Vina, which employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the active site.
-
The results are ranked based on their docking scores, with the lowest binding energy indicating the most favorable binding pose.
-
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of thiazole compounds against a specific enzyme.[10]
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in an appropriate buffer.
-
Prepare stock solutions of the thiazole test compounds and a reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the diluted thiazole compounds or reference inhibitor to the wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction, if necessary, by adding a stop solution.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Correct the readings by subtracting the blank control values.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[5][11]
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in the cell culture medium.
-
The old medium is replaced with the medium containing the diluted compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each treatment concentration relative to the untreated control cells.
-
The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
Visualizing the Workflow and Biological Context
Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical experimental workflow for cross-validating docking and in vitro results, and a simplified signaling pathway targeted by some thiazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of thiazole derivatives against phospholipase A2 (Naja oxiana) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
In Vivo Anticancer Efficacy in a Colon Cancer Xenograft Model: A Comparative Analysis of Regorafenib and 5-Fluorouracil
This guide provides a detailed comparison of the in vivo anticancer activities of Regorafenib, a multi-kinase inhibitor, and 5-Fluorouracil (5-FU), a conventional chemotherapeutic agent, in a human HCT116 colon cancer xenograft mouse model. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Comparative Efficacy Against HCT116 Xenografts
The antitumor effects of Regorafenib and 5-FU were evaluated as single agents in a subcutaneous HCT116 xenograft model. The HCT116 cell line is a well-established model for colorectal cancer, known for its aggressive growth and mutations in KRAS and PIK3CA genes.[1][2] The primary endpoint for efficacy was the inhibition of tumor growth over the course of the treatment period.
Data Summary of In Vivo Antitumor Activity
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | Oral gavage, daily | ~1200 | 0% |
| Regorafenib | 10 mg/kg, oral gavage, daily | Significantly lower than control and 5-FU | Not explicitly quantified |
| 5-Fluorouracil (5-FU) | 50 mg/kg, intraperitoneal injection, twice weekly | No significant difference from control | Not significant |
Note: The tumor volumes are estimated based on graphical data from the source. The study highlighted that Regorafenib significantly inhibited tumor growth compared to both the untreated control and the 5-FU-treated group.[3][4] In contrast, 5-FU did not show a significant reduction in tumor volume in this particular disseminated tumor model.[3][4]
Experimental Protocols
A detailed methodology for the in vivo validation of anticancer activity in the HCT116 xenograft model is provided below.
Cell Line and Culture
The human colorectal carcinoma cell line HCT116 is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are harvested during the exponential growth phase for tumor implantation.[3]
Animal Model
Female athymic nude mice (nu/nu) or NOD/SCID mice, typically 6-8 weeks old, are used for the study. The animals are allowed to acclimatize for at least one week before any experimental procedures.[2]
Tumor Implantation
A suspension of 1 x 10^6 to 5 x 10^6 HCT116 cells in 100-200 µL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.[2]
Tumor Growth Monitoring and Treatment
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[3] When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[2]
-
Vehicle Control: Administered via the same route and schedule as the test articles.
-
Regorafenib: Administered orally by gavage.[3]
-
5-Fluorouracil: Administered via intraperitoneal injection.[3]
Efficacy Evaluation
The primary efficacy endpoint is the inhibition of tumor growth, assessed by comparing the mean tumor volume in the treated groups to the vehicle control group. Tumor growth inhibition (TGI) is a key metric. Body weight is also monitored as an indicator of toxicity.[3]
Signaling Pathways and Experimental Workflow
Experimental Workflow
The following diagram illustrates the key steps in the in vivo validation of anticancer activity using a mouse xenograft model.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling network that is frequently dysregulated in cancer, including in HCT116 cells, promoting cell survival and proliferation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade that regulates cell growth and division. The KRAS mutation in HCT116 cells leads to the constitutive activation of this pathway. Regorafenib is known to target components of this pathway.[1]
References
- 1. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Regorafenib as a potential adjuvant chemotherapy agent in disseminated small colon cancer: Drug selection outcome of a novel screening system using nanoimprinting 3-dimensional culture with HCT116-RFP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Head-to-head comparison of different synthesis routes for 2-aminothiazoles
A Head-to-Head Comparison of Synthesis Routes for 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals, including sulfathiazole (an antimicrobial), ritonavir (an antiretroviral), and dasatinib (a kinase inhibitor). The efficient synthesis of this heterocyclic motif is, therefore, a topic of significant interest. This guide provides a head-to-head comparison of the most prominent synthetic routes, offering objective performance data and detailed experimental protocols for researchers in drug development and organic synthesis.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thiourea or thioamide derivative.
The reaction proceeds via initial nucleophilic attack of the sulfur atom from thiourea onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.
Caption: The reaction pathway for the Hantzsch 2-aminothiazole synthesis.
Performance Data
The Hantzsch synthesis is valued for its reliability and the broad availability of starting materials. However, it can be limited by the lachrymatory and toxic nature of α-haloketones.
| Parameter | Hantzsch Synthesis (Classical) | Hantzsch Synthesis (Microwave-Assisted) |
| Typical Yield | 60-95% | 85-98% |
| Reaction Time | 2-24 hours | 5-30 minutes |
| Temperature | Reflux (e.g., 70-110 °C) | 100-150 °C |
| Solvent | Ethanol, DMF, Acetonitrile | Ethanol, Water, or solvent-free |
| Advantages | High convergence, readily available starting materials, well-established | Drastically reduced reaction times, often higher yields, improved safety |
| Disadvantages | Long reaction times, use of toxic α-haloketones, often requires harsh conditions | Requires specialized microwave equipment |
The Cook-Heilbron Synthesis
An alternative pathway, the Cook-Heilbron synthesis, utilizes α-aminonitriles and a source of sulfur, such as carbon disulfide or potassium thiocyanate. This method avoids the use of α-haloketones. The reaction of an α-aminonitrile with carbon disulfide in the presence of a base leads to a dithiocarbamate intermediate, which then cyclizes to form a 5-amino-2-mercaptothiazole.
Caption: The general workflow for the Cook-Heilbron thiazole synthesis.
Performance Data
This route is particularly useful for accessing 5-aminothiazole derivatives, which can be challenging to obtain through the Hantzsch pathway.
| Parameter | Cook-Heilbron Synthesis |
| Typical Yield | 50-80% |
| Reaction Time | 4-12 hours |
| Temperature | Room temperature to reflux |
| Solvent | Pyridine, DMF, Ethanol |
| Advantages | Avoids lachrymatory α-haloketones, provides access to 5-aminothiazoles |
| Disadvantages | Use of toxic and flammable CS2, sometimes lower yields than Hantzsch |
Modern Green Synthesis Approaches
Recent research has focused on developing more environmentally benign methods. One notable approach involves a one-pot, three-component reaction of an aldehyde, a ketone, and thiourea using an acid catalyst. This strategy improves atom economy and reduces waste by building complexity from simple, readily available precursors.
Caption: A typical workflow for a modern, three-component green synthesis.
Performance Data
These methods prioritize safety, sustainability, and operational simplicity.
| Parameter | Three-Component Green Synthesis |
| Typical Yield | 75-92% |
| Reaction Time | 1-5 hours |
| Temperature | 80-120 °C |
| Solvent | PEG-400, water, or solvent-free |
| Advantages | High atom economy, operational simplicity, avoids hazardous reagents and solvents |
| Disadvantages | Substrate scope can be limited by the initial Knoevenagel condensation step |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-amino-4-phenylthiazole
-
Reagent Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of phenacyl bromide (an α-haloketone) in 30 mL of absolute ethanol.
-
Addition : To this solution, add 12 mmol of thiourea.
-
Reaction : Heat the resulting mixture to reflux (approximately 78 °C) with constant stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Isolation : Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted phenacyl bromide.
-
Purification : Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-4-phenylthiazole as a crystalline solid.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
-
Reagent Preparation : In a 10 mL microwave reaction vessel, combine 2 mmol of the desired α-haloketone, 2.2 mmol of thiourea, and 5 mL of ethanol.
-
Sealing : Seal the vessel with a cap.
-
Microwave Irradiation : Place the vessel in a scientific microwave reactor. Irradiate the mixture at 120 °C for 10 minutes with stirring. Maintain a constant temperature by modulating power.
-
Cooling and Isolation : After the reaction is complete, cool the vessel to room temperature. The product often precipitates directly from the solution.
-
Purification : Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, further purify by recrystallization.
Evaluating the Selectivity Profile of a Thiazol-2-amine Derivative Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of 4-(5-methylfuran-2-yl)thiazol-2-amine and its structural analog, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), against a panel of kinases. Due to the limited publicly available data on the primary compound, this guide uses the well-characterized inhibitor CYC116 as a representative of this chemical class. The selectivity of CYC116 is compared with established multi-kinase inhibitors Dasatinib, Bosutinib, and Ponatinib to provide a broader context for its potential therapeutic applications and off-target effects.
Executive Summary
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, influencing both its efficacy and its safety profile. CYC116 is a potent inhibitor of Aurora A and Aurora B kinases, key regulators of cell division.[1] This guide presents available data on its activity against other kinases and contrasts it with the broader-spectrum inhibitors Dasatinib, Bosutinib, and Ponatinib, which are known to target a wider range of kinases implicated in cancer. Understanding these selectivity profiles is essential for predicting clinical outcomes and guiding further drug development.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of CYC116 and the comparative kinase inhibitors against a selected panel of kinases. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values in nanomolar (nM) concentrations. Lower values indicate greater potency.
| Kinase Target | CYC116 (Ki, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) | Ponatinib (IC50, nM) |
| Aurora A | 8.0[1] | - | - | - |
| Aurora B | 9.2[1] | - | - | - |
| ABL1 | - | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | - | > 1000 | > 1000 | 2.0 |
| SRC | 82[2] | < 1 | 1.2 | 5.4 |
| LCK | 280[2] | < 1 | - | - |
| VEGFR2 | 44[1] | 8 | - | 1.5 |
| FLT3 | 44[2] | - | - | 2.0 |
| KIT | - | 5 | > 1000 | 13 |
| PDGFRA | - | 16 | 94 | 1.1 |
| CDK2 | >450 | - | - | - |
| CDK9 | >450 | - | - | - |
| p70S6K | >450 | - | - | - |
| PKA | Not Active[1] | - | - | - |
| Akt/PKB | Not Active[1] | - | - | - |
| PKC | Not Active[1] | - | - | - |
Data for Dasatinib, Bosutinib, and Ponatinib is compiled from various public sources and assay conditions may vary.[3] A hyphen (-) indicates that data was not readily available in the public domain from the conducted searches.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro biochemical assays. The two most common methods are the radiolabeled ATP filter-binding assay and luminescence-based ADP detection assays.
1. Radiolabeled ATP Filter-Binding Assay (Used for CYC116 Ki Determination)
This method directly measures the incorporation of a radiolabeled phosphate group from ATP into a substrate by the kinase.[1]
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations is prepared.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and radiolabeled [γ-32P]ATP or [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that binds the substrate.
-
Washing: The filter is washed to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the Ki or IC50 value is determined by fitting the data to a dose-response curve.
2. ADP-Glo™ Kinase Assay (A Common Alternative)
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[3]
-
Kinase Reaction: The kinase, substrate, ATP, and test inhibitor are incubated together in a multi-well plate.
-
Reaction Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated based on the reduction in luminescence in the presence of the inhibitor compared to a control without the inhibitor. IC50 values are then determined from the dose-response curves.
Visualizations
Below are diagrams illustrating key concepts and workflows related to kinase selectivity profiling.
References
Orthogonal methods for confirming the structure of synthesized thiazole derivatives
A Researcher's Guide to Orthogonal Confirmation of Thiazole Derivative Structures
For Immediate Release – A comprehensive guide comparing key analytical techniques for the structural elucidation of synthesized thiazole derivatives is now available for researchers, scientists, and drug development professionals. Thiazole rings are significant structural motifs in a vast number of pharmaceuticals.[1][2][3][4] Ensuring the correct molecular structure of newly synthesized thiazole-containing compounds is a critical step in the drug discovery and development pipeline. This guide provides an objective comparison of orthogonal analytical methods, complete with experimental data and detailed protocols, to ensure unambiguous structural confirmation.
The use of multiple, independent (orthogonal) methods is essential to unequivocally determine the chemical structure, including regiochemistry and stereochemistry, of novel compounds.[5] This guide focuses on the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the electron density around the nucleus, providing a fingerprint of the molecular structure.
Strengths & Limitations:
-
Strengths: Provides definitive information on the carbon-hydrogen framework, atom connectivity (via 2D NMR like COSY, HSQC, HMBC), and stereochemistry. It is non-destructive.
-
Limitations: Requires relatively pure samples in sufficient quantity. While powerful, 1D NMR alone may not be sufficient to distinguish between certain isomers.[5]
Key NMR Experiments for Thiazole Derivatives
| Experiment | Information Provided | Example Data (Hypothetical Substituted Thiazole) |
| ¹H NMR | Number of unique protons, their chemical environment, and spin-spin coupling (connectivity). | δ 7.30 (s, 1H, thiazole-H), 3.86 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃)[6] |
| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., C=N, C-S, aromatic C, aliphatic C). | δ 160-175 (C=N of thiazole), 110-150 (Aromatic/Thiazole carbons), 15-40 (Aliphatic carbons)[7][8] |
| HSQC | Direct one-bond correlation between protons and the carbons they are attached to. | Shows a cross-peak connecting the thiazole proton at δ 7.30 to its corresponding carbon at δ ~115. |
| HMBC | Correlations between protons and carbons over two or three bonds, revealing long-range connectivity. | Shows a cross-peak from the methyl protons (δ 2.51) to the thiazole ring carbon (~δ 145), confirming its attachment point. |
General Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[8]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[8][9] Standard pulse programs are used for each experiment.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate ¹H NMR signals, assign chemical shifts for all signals, and analyze coupling constants and 2D correlations to build the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its chemical formula and structure through fragmentation analysis.
Principle: MS ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge (m/z) ratio. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.
Strengths & Limitations:
-
Strengths: Extremely sensitive, requiring very small amounts of sample. HRMS provides exact mass and elemental composition.[5] Fragmentation patterns can offer structural clues.[10][11]
-
Limitations: Isomers often cannot be distinguished by molecular weight alone. Fragmentation can sometimes be complex and difficult to interpret.
Comparative Data for Thiazole Analysis
| Technique | Information Provided | Example Data (C₁₆H₁₆ClN₅S₂) |
| Low-Resolution MS (LRMS) | Nominal molecular weight. | m/z 377 (M⁺)[6] |
| High-Resolution MS (HRMS) | Exact mass, used to determine elemental formula. | Calculated for C₁₆H₁₆ClN₅S₂ (M+H)⁺: 378.0614; Found: 378.0612. |
| MS/MS | Fragmentation pattern of a selected ion, providing structural information. | The molecular ion at m/z 377 fragments to produce characteristic daughter ions at m/z 328, 265, etc., corresponding to specific losses.[6] |
General Experimental Protocol for HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte, over a relevant m/z range. Ensure the mass accuracy is calibrated.
-
Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and use software to calculate the most probable elemental formula.[7]
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for structural determination, providing an unambiguous 3D model of the molecule in the solid state.
Principle: This technique involves diffracting X-rays off a single, well-ordered crystal. The diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
Strengths & Limitations:
-
Strengths: Provides absolute and definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry.[2][5][12]
-
Limitations: Growing single crystals of sufficient size and quality can be a significant challenge and is often the rate-limiting step. The determined structure represents the solid-state conformation, which may differ from the solution-state conformation.
Key Crystallographic Data
| Parameter | Information Provided | Example Value Range |
| Crystal System | The symmetry of the crystal lattice. | Triclinic, Monoclinic, Orthorhombic, etc.[13] |
| Space Group | The specific symmetry group of the crystal. | P-1, P2₁/c, etc.[13] |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | a, b, c (Å); α, β, γ (°)[13] |
| Bond Lengths/Angles | Precise distances and angles between atoms. | C-S: ~1.7 Å, C=N: ~1.3 Å |
General Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[14]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. It is a classic method used to confirm the purity and empirical formula of a synthesized compound.
Principle: A small, precisely weighed amount of the sample is combusted in a furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentage of each element.
Strengths & Limitations:
-
Strengths: Confirms the elemental composition and purity of the sample.
-
Limitations: Does not provide information about the molecular structure or distinguish between isomers. Requires a highly pure sample for accurate results.
Comparative Data for Elemental Analysis
| Element | Calculated for C₁₀H₁₀N₄S₂ (%) | Found (%) |
| Carbon (C) | 47.98 | 48.05[6] |
| Hydrogen (H) | 4.03 | 3.89[6] |
| Nitrogen (N) | 22.38 | 22.24[6] |
General Experimental Protocol for Elemental Analysis
-
Sample Preparation: A small amount (1-3 mg) of the highly purified and dried sample is accurately weighed.
-
Combustion: The sample is placed in an elemental analyzer where it undergoes complete combustion at high temperatures (around 1000 °C) in the presence of oxygen.
-
Analysis: The combustion products are passed through various detectors to quantify the amounts of CO₂, H₂O, and N₂.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample. The results are then compared to the theoretical values calculated from the proposed molecular formula.
Workflow and Logical Relationships
The effective use of these orthogonal methods follows a logical progression. Initial synthesis is followed by primary characterization using NMR and MS to propose a structure. If ambiguity remains, or for absolute confirmation, X-ray crystallography is pursued. Elemental analysis serves as a final check of purity and elemental composition.
Caption: A logical workflow for the orthogonal structural confirmation of synthesized molecules.
By employing this multi-faceted, orthogonal approach, researchers can confidently and accurately determine the structures of novel thiazole derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 4. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 5. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(5-Methylfuran-2-yl)thiazol-2-amine
For Immediate Use by Laboratory Professionals
This document provides critical operational and safety guidance for the proper disposal of 4-(5-Methylfuran-2-yl)thiazol-2-amine, a chemical compound utilized in research and development. Adherence to these protocols is essential to ensure the safety of laboratory personnel and maintain environmental compliance. This information is intended for researchers, scientists, and professionals in the drug development field.
Hazard Assessment and Personal Protective Equipment (PPE)
Assumed Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4]
-
Irritation: Can cause skin and serious eye irritation.[1][2][5]
-
Environmental: Potentially harmful to aquatic life with long-lasting effects.[4]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye and Face Protection: Use chemical safety goggles or a face shield.[1][3]
-
Skin and Body Protection: A laboratory coat is mandatory to prevent skin exposure.
-
Respiratory Protection: In case of dust or aerosol generation, a certified respirator should be used.[1][2]
Quantitative Data Summary
The following table summarizes key identifiers and assumed hazard classifications for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| Assumed Hazard Class | Toxic, Irritant, Environmental Hazard |
| Personal Protective Equipment | Gloves, Goggles/Face Shield, Lab Coat, Respirator (as needed) |
| Disposal Route | Approved Hazardous Waste Disposal Plant |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Determine if the waste is in solid form (e.g., unused compound, contaminated labware) or liquid form (e.g., solutions containing the compound).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
2. Containment:
-
Solid Waste: Carefully transfer solid waste into a designated, sealable, and chemically compatible hazardous waste container. Minimize the generation of dust.
-
Liquid Waste: Pour liquid waste into a designated, leak-proof, and chemically compatible hazardous waste container.
-
All containers must be clearly labeled with the chemical name and associated hazards.
3. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
-
Ensure the container is kept tightly closed except when adding waste.[1][2]
-
Store in a locked-up location if required by institutional policy.[1][2]
4. Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1][2][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Dispose of all cleaning materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-(5-Methylfuran-2-yl)thiazol-2-amine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(5-Methylfuran-2-yl)thiazol-2-amine. The following procedures are based on the known hazards of similar thiazole and furan derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[1][2][3]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[1][2] | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles[1][2] | Recommended for large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free.[1][2][4] | Provides protection against incidental contact with a broad range of chemicals.[1][2] For prolonged contact, consider double-gloving.[2][4] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended.[1] | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved[2] | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2] |
| Foot Protection | Closed-toe shoes | - | Protects feet from spills and falling objects.[2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[5]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed immediately and washed before reuse.[5]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7][8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
Disposal Plan:
-
Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2] Do not mix with other waste streams.[2]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
